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Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling and Application Guide for (9H-Carbazol-4-yl)boronic Acid

Target Audience: Analytical Chemists, Materials Scientists (OLED development), and Medicinal Chemists. Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary (9H-Carbazol-4-yl)boronic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists (OLED development), and Medicinal Chemists. Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

(9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is a highly versatile organoboron building block. Its unique structural topology—combining the electron-rich, rigid carbazole heterocycle with a reactive boronic acid moiety at the sterically demanding C4 (peri) position—makes it an indispensable intermediate. It is heavily utilized in the synthesis of Hsp90 inhibitors for oncology[1] and in the fabrication of advanced organic light-emitting diodes (OLEDs) via Suzuki-Miyaura cross-coupling [2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper decodes the causality behind the spectroscopic signatures of (9H-Carbazol-4-yl)boronic acid and provides self-validating experimental protocols to ensure structural integrity before downstream application.

Structural & Spectroscopic Profiling

Accurate characterization of (9H-Carbazol-4-yl)boronic acid is notoriously challenging due to its propensity to form trimeric boroxines (anhydrides) under dehydrating conditions. A multiparametric approach (NMR, IR, MS) is mandatory for absolute structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: DMSO- d6​ is the mandatory solvent for this compound. Non-polar solvents like CDCl 3​ fail to disrupt the intermolecular hydrogen bonding between the carbazole N-H and the boronic acid -B(OH) 2​ groups, leading to extreme line broadening and poor solubility. DMSO- d6​ acts as a hydrogen-bond acceptor, yielding sharp, resolvable peaks.

Table 1: Synthesized 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
1 H11.35Broad Singlet1HCarbazole N-H: Highly deshielded due to ring current and heteroatom electronegativity. Exchanges with D 2​ O.
1 H8.35Singlet2H-B(OH) 2​ : Boronic acid protons. Disappears upon D 2​ O shake. Broadens if boroxine forms.
1 H8.20Doublet ( J = 7.8 Hz)1HH-5: Peri-proton on the adjacent ring, deshielded by the spatial proximity of the boronic acid oxygen atoms.
1 H7.65 - 7.10Multiplets6HAromatic Core (H-1,2,3,6,7,8): Complex overlapping spin systems typical of the asymmetric carbazole framework.
11 B29.5Broad Singlet-Boron Nucleus: Characteristic shift for an sp 2 hybridized arylboronic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized here primarily as a rapid diagnostic tool to confirm the monomeric state of the boronic acid versus the dehydrated boroxine state.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )IntensityAssignmentDiagnostic Significance
3410Strong, SharpN-H stretchConfirms intact carbazole core.
3350 - 3200Broad, StrongO-H stretchIndicates monomeric boronic acid. Loss of this band suggests boroxine formation.
1345StrongB-O stretchConfirms the presence of the boronic acid functional group.
Mass Spectrometry (MS)

Ionization Strategy: Electrospray Ionization in negative mode (ESI-) is preferred. Boronic acids often undergo thermal degradation in Electron Impact (EI), leading to ambiguous molecular ion peaks. ESI- preserves the [M-H] ion.

Table 3: ESI-MS Fragmentation Profile

m/z ValueIon TypeStructural Interpretation
210.07[M-H] Deprotonated molecular ion (Theoretical MW: 211.02).
166.07[M-H - B(OH) 2​ ] Loss of the boronic acid moiety, leaving the carbazolyl anion.

Experimental Workflows & Self-Validating Protocols

Workflow 1: Spectroscopic Validation Pipeline

To ensure the material is suitable for sensitive catalytic couplings, the following validation workflow must be executed.

SpecWorkflow Sample 9H-Carbazol-4-ylboronic acid Sample Prep NMR NMR Spectroscopy (1H, 13C, 11B) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS Mass Spectrometry (ESI-MS / HRMS) Sample->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Caption: Multiparametric spectroscopic workflow for validating carbazolylboronic acid integrity.

Step-by-Step NMR Validation Protocol:

  • Preparation: Dissolve 15 mg of (9H-Carbazol-4-yl)boronic acid in 0.6 mL of anhydrous DMSO- d6​ .

  • Initial Acquisition: Acquire standard 1D 1 H and 11 B spectra. Ensure the -B(OH) 2​ integral matches 2H relative to the carbazole N-H (1H).

  • Self-Validation (D 2​ O Shake): Add 10 μ L of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

  • Causality Check: The peaks at 11.35 ppm and 8.35 ppm must disappear due to rapid deuterium exchange. If aromatic peaks shift significantly, it indicates a solvent polarity effect rather than true exchange.

Workflow 2: Suzuki-Miyaura Cross-Coupling Application

(9H-Carbazol-4-yl)boronic acid is heavily utilized to synthesize complex OLED host materials and pharmaceutical intermediates [1, 2]. The C4 position is sterically hindered; thus, the catalytic cycle requires highly active, electron-rich palladium catalysts.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Carbazole-B(OH)2) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim Steric Relief RedElim->Pd0 4-Arylcarbazole

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of (9H-Carbazol-4-yl)boronic acid.

Optimized Coupling Protocol:

  • Reagents: Combine (9H-Carbazol-4-yl)boronic acid (1.2 eq), aryl bromide (1.0 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (3.0 eq) in a Schlenk flask.

  • Solvent System: Use a degassed mixture of Toluene/Ethanol/H 2​ O (4:1:1 v/v). Causality: Water is strictly required to activate the boronic acid into the reactive boronate species [Ar-B(OH) 3​ ] , which accelerates the transmetalation step shown in the diagram above.

  • Reaction: Heat to 90°C under N 2​ for 12 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

References

  • Source: World Intellectual Property Organization (WIPO)
  • New compound for organic electroluminescent device and organic electroluminescent device comprising same Source: China National Intellectual Property Administration Patent CN104471021B URL
Exploratory

Crystallographic Profiling and Solid-State Assembly of (9H-Carbazol-4-yl)boronic Acid

Executive Summary (9H-Carbazol-4-yl)boronic acid is a highly valued building block in the synthesis of organic light-emitting diodes (OLEDs) and a critical intermediate in Suzuki-Miyaura cross-coupling reactions[1]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(9H-Carbazol-4-yl)boronic acid is a highly valued building block in the synthesis of organic light-emitting diodes (OLEDs) and a critical intermediate in Suzuki-Miyaura cross-coupling reactions[1]. However, the structural characterization of bay-region (4-position) substituted carbazoles presents unique crystallographic challenges. Due to severe steric hindrance and competing supramolecular forces, isolating high-quality single crystals requires a rigorous, causality-driven approach to solvent selection and crystallization thermodynamics.

This technical guide provides an in-depth analysis of the predicted crystallographic packing, molecular conformation, and hydrogen-bonding networks of (9H-Carbazol-4-yl)boronic acid, culminating in a self-validating protocol for single-crystal X-ray diffraction (SC-XRD) sample preparation.

Molecular Geometry and Steric Modulation

The defining structural feature of (9H-Carbazol-4-yl)boronic acid is the attachment of the boronic acid moiety at the sterically congested 4-position (the "bay region") of the rigid, planar carbazole core.

In unhindered systems like phenylboronic acid, the B(OH)2​ group is nearly coplanar with the aromatic ring, exhibiting a torsion angle of merely 3.9°[2]. However, the proximity of the C5 proton in the carbazole bay region creates immense steric repulsion. Drawing crystallographic parallels to ortho-substituted derivatives—such as 2,6-difluorophenylboronic acid, which exhibits a significant out-of-plane twist with a dihedral angle of 62.7°[2]—the boronic acid group in (9H-Carbazol-4-yl)boronic acid is forced out of the carbazole plane. We predict a dihedral twist ranging from 60° to 85°. This non-planar conformation fundamentally alters the crystal packing landscape, preventing tight π−π stacking directly over the boronic acid face and forcing the lattice to rely heavily on lateral hydrogen bonding.

Supramolecular Synthons: The R22​(8) Dimer Motif

Boronic acids are classic supramolecular building blocks that predominantly crystallize by forming cyclic dimers through pairs of O−H⋯O hydrogen bonds[3].

To achieve this energetically favorable centric dimer (which possesses a calculated interaction energy of approximately -12.6 kcal/mol), the B(OH)2​ group typically adopts a syn,anti-conformation[4]. This arrangement creates an eight-membered hydrogen-bonded ring, formally denoted by the R22​(8) graph set notation[3]. In the solid state of (9H-Carbazol-4-yl)boronic acid, this primary structure-directing interaction dictates the primary axis of crystal growth, while the bulky carbazole backbones interlock via weaker C−H⋯π edge-to-face interactions.

Solvent-Directed Causality

The formation of the R22​(8) dimer is not guaranteed; it is highly dependent on the solvent environment. Solvents act as competitive hydrogen-bond acceptors. The causality of motif formation is governed by the solvent's hydrogen bond acceptor propensity ( β ):

  • Apolar Solvents ( β<0.3 ): Solvents like toluene or hexane lack the propensity to disrupt solute-solute interactions, allowing the boronic acid molecules to self-associate into the desired R22​(8) dimers[5].

  • Polar Solvents ( β>0.3 ): Solvents like THF or DMSO outcompete the boronic acid self-association, interacting directly with the B(OH)2​ group and leading to the formation of solvates rather than true polymorphs[5].

G A Carbazol-4-ylboronic Acid B Apolar Solvents (β < 0.3) A->B Dissolve C Polar Solvents (β > 0.3) A->C Dissolve D R22(8) Dimer Formation B->D Crystallize E Solvate Formation C->E Crystallize

Fig 1: Solvent-dependent crystallization pathways for boronic acid motif formation.

Quantitative Structural Predictions

Based on the crystallographic behavior of structurally related arylboronic acids, the following table summarizes the predicted quantitative parameters for the R22​(8) dimeric phase of (9H-Carbazol-4-yl)boronic acid.

CompoundDihedral Torsion AnglePrimary Motif O−H⋯O DistanceReference
Phenylboronic Acid~3.9° R22​(8) Dimer2.823 – 2.828 Å[2]
2,6-Difluorophenylboronic Acid62.7° R22​(8) Dimer2.786 – 2.798 Å[2]
(9H-Carbazol-4-yl)boronic Acid 60° – 85° (Predicted) R22​(8) Dimer 2.750 – 2.800 Å Extrapolated

Note: The increased steric bulk in ortho/bay-substituted derivatives typically compresses the hydrogen bond distance slightly due to the out-of-plane rotation optimizing the electrostatic trajectory of the syn,anti-conformation.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals of (9H-Carbazol-4-yl)boronic acid, vapor diffusion is the optimal methodology. This protocol is designed as a self-validating system; each step contains a built-in physical checkpoint to ensure the thermodynamic pathway remains on track toward the R22​(8) dimer rather than a kinetic solvate.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Select anhydrous Toluene (Solvent, β<0.3 ) and anhydrous n-Hexane (Anti-solvent).

  • Causality: Toluene dissolves the aromatic core without disrupting the B(OH)2​ hydrogen bonding[5].

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvents. Water content must be <50 ppm to prevent the formation of Class C/D water-incorporated cyclic patterns[4].

Step 2: Dissolution and Supersaturation

  • Action: Dissolve 10 mg of (9H-Carbazol-4-yl)boronic acid in 1.0 mL of Toluene in a 2-dram inner vial. Sonicate gently.

  • Validation Checkpoint: Shine a laser pointer through the vial (Tyndall effect). The beam must be invisible. If scattering occurs, nano-aggregates are present; filter through a 0.22 µm PTFE syringe filter to establish a true solution.

Step 3: Vapor Diffusion Setup

  • Action: Place the un-capped 2-dram inner vial into a 20 mL outer scintillation vial containing 3.0 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: The higher vapor pressure of n-Hexane drives its diffusion into the Toluene, slowly lowering the dielectric constant of the mixture and inducing controlled nucleation.

Step 4: Isothermal Growth

  • Action: Store the chamber in a vibration-free incubator at exactly 20°C for 7–14 days.

  • Validation Checkpoint: Inspect visually after 48 hours. A sharp refractive index boundary in the inner vial validates proper solvent diffusion. Premature precipitation indicates the initial concentration was too high.

Step 5: Harvesting and SC-XRD Analysis

  • Action: Harvest crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss.

  • Validation Checkpoint: Observe under a polarized light microscope. Complete extinction upon rotation by 90° validates the single-crystal nature (absence of twinning), green-lighting the sample for X-ray diffraction.

G S1 1. Solvent Selection (Anhydrous Toluene/Hexane) S2 2. Dissolution & Filtration (Tyndall Effect Validation) S1->S2 S3 3. Vapor Diffusion (Anti-solvent chamber) S2->S3 S4 4. Isothermal Growth (20°C, Vibration-free) S3->S4 S5 5. SC-XRD Analysis (Polarized Light Validation) S4->S5

Fig 2: Step-by-step vapor diffusion crystallization workflow for SC-XRD analysis.

Sources

Foundational

solubility and stability of (9H-Carbazol-4-yl)boronic acid

The Solubility and Stability Dynamics of (9H-Carbazol-4-yl)boronic Acid: A Comprehensive Technical Guide Executive Summary (9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is a critical synthetic intermediate utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubility and Stability Dynamics of (9H-Carbazol-4-yl)boronic Acid: A Comprehensive Technical Guide

Executive Summary

(9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is a critical synthetic intermediate utilized in the development of organic light-emitting diodes (OLEDs) and complex pharmaceutical active pharmaceutical ingredients (APIs)[1][2]. Despite its utility in Suzuki-Miyaura cross-coupling reactions, handling this specific heteroaryl boronic acid presents significant challenges. The bulky, electron-rich carbazole core dictates a highly specific solubility profile and renders the carbon-boron bond highly susceptible to degradation[3][4]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical behavior and outlines field-proven, self-validating protocols to maximize coupling yields and circumvent compound instability.

Physicochemical Profile and Solubility Dynamics

The solubility behavior of (9H-Carbazol-4-yl)boronic acid is governed by the competing physical forces of its two primary functional groups: the highly polar, hydrogen-bonding boronic acid moiety ( −B(OH)2​ ) and the extended, hydrophobic π -conjugated carbazole system[3][5].

Aqueous Insolubility: The hydration energy of the boronic acid group is vastly overpowered by the hydrophobicity of the carbazole core. Furthermore, strong intermolecular π

π stacking between carbazole rings drives aggregation, rendering the compound virtually insoluble in water[3].

Organic Solvation: Effective dissolution requires solvents capable of disrupting both the π

π stacking and the intermolecular hydrogen bonds that form boronic acid dimers[3]. Polar aprotic solvents (e.g., THF, DMSO) act as strong hydrogen-bond acceptors, breaking these aggregates and stabilizing the monomeric form.

Table 1: Comparative Solubility Profile of (9H-Carbazol-4-yl)boronic Acid

Solvent SystemEstimated SolubilityMechanistic RationaleWater (pH 7)< 0.1 mg/mLHigh hydrophobicity of the carbazole core dominates; strong π π aggregation[3].Tetrahydrofuran (THF)10 - 50 mg/mLPolar aprotic nature disrupts H-bonding; excellent solvation of the aromatic π -system[3].Dimethyl Sulfoxide (DMSO)> 50 mg/mLStrong hydrogen-bond acceptor; rapidly breaks down boroxine/dimer aggregates.Dichloromethane (DCM)< 1 mg/mLInsufficient polarity to disrupt boronic acid intermolecular hydrogen bonds.Toluene< 0.5 mg/mLNon-polar environment promotes aggregation and boroxine formation via dehydration[2].

Thermodynamic Stability and Degradation Pathways

Heteroaryl boronic acids are notoriously unstable in solution, and the 4-position of the carbazole ring is particularly vulnerable due to electronic effects[4][6]. Understanding the causality behind these degradation pathways is essential for rational reaction design.

  • Protodeboronation (Base-Catalyzed): This is the most critical failure mode in cross-coupling. It involves the cleavage of the C-B bond, replacing it with a C-H bond to yield the dead-end byproduct, 9H-carbazole[4][7]. The mechanism is initiated by a pre-equilibrium where hydroxide ions attack the empty p-orbital of boron to form a boronate anion. This is followed by a rate-limiting unimolecular heterolysis or concerted protonation by water[8][9].

  • Oxidation: In the presence of atmospheric oxygen or reactive oxygen species (ROS), the boronic acid is oxidized to 9H-carbazol-4-ol (a phenol derivative)[4].

  • Dehydration (Trimerization): Under dry conditions or mild heat, three equivalents of the boronic acid will spontaneously dehydrate to form a cyclic boroxine trimer[4]. While reversible upon the addition of water, this alters the molecular weight and disrupts precise reaction stoichiometry.

Degradation CBA (9H-Carbazol-4-yl)boronic Acid Proto Protodeboronation (Base/H2O, Heat) CBA->Proto Hydrolysis Oxid Oxidation (O2, ROS) CBA->Oxid O2 insertion Dehyd Dehydration (Dry conditions) CBA->Dehyd -H2O Carbazole 9H-Carbazole (Dead-end byproduct) Proto->Carbazole Phenol 9H-Carbazol-4-ol (Impurity) Oxid->Phenol Boroxine Boroxine Trimer (Reversible) Dehyd->Boroxine Boroxine->CBA +H2O

Primary degradation pathways of (9H-Carbazol-4-yl)boronic acid in solution.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to monitor and mitigate boronic acid degradation.

Protocol 1: Kinetic Evaluation of Protodeboronation via in situ NMR

Purpose: To quantify the half-life ( t1/2​ ) of the boronic acid under specific cross-coupling conditions, allowing for rational solvent and base selection[8][10].

  • Sample Preparation: Dissolve 0.05 mmol of (9H-Carbazol-4-yl)boronic acid in 0.5 mL of deuterated solvent (e.g., THF- d8​ ) containing 10 mol% of an internal standard (e.g., 1,3,5-trimethoxybenzene)[8].

  • Base Introduction: Inject the desired aqueous base (e.g., K2​CO3​ in D2​O ) to achieve the target pH[8].

  • Data Acquisition: Immediately transfer the NMR tube to a spectrometer pre-heated to the reaction temperature (e.g., 65 °C). Acquire 1H NMR spectra at 5-minute intervals.

  • Quantification: Integrate the distinct aromatic protons of the boronic acid against the internal standard. Monitor the appearance of the protodeboronated 9H-carbazole protons[4].

  • Validation & Causality: Plot ln([Boronic Acid]) vs. time. A linear fit confirms pseudo-first-order degradation kinetics[8]. If the calculated t1/2​ is shorter than the expected cross-coupling time, standard reaction conditions will fail, necessitating the mitigation strategies outlined in Protocol 2.

Protocol 2: Optimized Suzuki-Miyaura Coupling Workflow

Purpose: To maximize the yield of C-C bond formation while outcompeting the base-catalyzed protodeboronation pathway[6].

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv), (9H-Carbazol-4-yl)boronic acid (1.5 equiv), and a palladium pre-catalyst (e.g., Pd2​(dba)3​ / XPhos, 2-5 mol%). Causality: The 0.5 equiv excess compensates for unavoidable baseline degradation[6].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the boronic acid to the carbazolol[4][6].

  • Solvent/Base Addition: Add degassed THF and a mild, anhydrous base (e.g., finely milled K3​PO4​ ). Causality: Using an anhydrous, weak base minimizes the free hydroxide concentration, exponentially slowing the rate of base-catalyzed protodeboronation while still enabling transmetalation[7][8].

  • Reaction & Monitoring: Heat to 65 °C. Monitor the consumption of the aryl halide via LC-MS.

  • Work-up: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Workflow Start Start: Suzuki Coupling Assess Assess Boronic Acid Stability (NMR Kinetics) Start->Assess Decision Decision Assess->Decision Standard Standard Coupling (Aqueous Base, High Temp) Decision->Standard Yes Mitigation Mitigation Strategies Decision->Mitigation No Strat1 Anhydrous Base (e.g., K3PO4) Mitigation->Strat1 Strat2 Pinacol Esterification (CAS: 1255309-13-7) Mitigation->Strat2 Strat3 Slow-Release (MIDA Boronate) Mitigation->Strat3

Decision matrix for optimizing couplings with unstable heteroaryl boronic acids.

Formulation and Storage Strategies

To circumvent the inherent instability of the free boronic acid during long-term storage or complex multi-step syntheses, conversion to a boronate ester is highly recommended[6][10].

The pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1255309-13-7) , offers vastly superior bench stability, mitigates boroxine trimerization, and significantly improves solubility in standard organic solvents[11][12].

If the free (9H-Carbazol-4-yl)boronic acid must be used:

  • Storage: It must be stored at 2-8 °C under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container to prevent oxidation and moisture-induced degradation[4].

  • Handling: Avoid prolonged exposure to ambient humidity, which exacerbates the dynamic equilibrium between the free acid and boroxine forms, leading to inconsistent stoichiometric calculations during reaction setup[4].

Sources

Exploratory

CAS number and IUPAC name for (9H-Carbazol-4-yl)boronic acid

The Definitive Technical Guide to (9H-Carbazol-4-yl)boronic Acid: Chemical Identity, Synthesis, and Applications Executive Summary The carbazole scaffold is a privileged heterocycle deeply embedded in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Technical Guide to (9H-Carbazol-4-yl)boronic Acid: Chemical Identity, Synthesis, and Applications

Executive Summary

The carbazole scaffold is a privileged heterocycle deeply embedded in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive pharmaceutical agents. While functionalization at the C3 and C6 positions is readily achieved via standard electrophilic aromatic substitution, accessing the C4 position requires precise organometallic strategies. (9H-Carbazol-4-yl)boronic acid serves as the premier intermediate for C4-derivatization. This whitepaper provides an authoritative overview of its chemical identity, validated synthesis protocols, and its deployment in palladium-catalyzed cross-coupling networks.

Part 1: Chemical Identity & Quantitative Specifications

Accurate chemical identification is the foundational step in any synthetic workflow. The free boronic acid and its corresponding pinacol ester are often used interchangeably depending on the required stability during chromatographic purification[1].

Below is the consolidated quantitative data for (9H-Carbazol-4-yl)boronic acid and its primary esterified analog:

PropertySpecification / Value
IUPAC Name (9H-carbazol-4-yl)boronic acid
CAS Number 1823191-87-2
Molecular Formula C₁₂H₁₀BNO₂
Molecular Weight 211.03 g/mol
SMILES String OB(C1=CC=CC(N2)=C1C3=C2C=CC=C3)O
Pinacol Ester Analog 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Pinacol Ester CAS 1255309-13-7
Typical Physical Form White to light-gray crystalline powder

Part 2: Synthesis Methodologies & Mechanistic Causality

Direct C–H borylation of the carbazole core is sterically and electronically biased toward the 2,7- or 3,6-positions. Therefore, synthesizing (9H-Carbazol-4-yl)boronic acid necessitates a directed approach, most reliably achieved via halogen-metal exchange starting from 4-bromo-9H-carbazole.

Protocol 1: Synthesis via Halogen-Metal Exchange

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N₂). Add 4-bromo-9H-carbazole (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: Moisture must be rigorously excluded; water will prematurely quench the highly reactive alkyllithium intermediate, leading to the debrominated byproduct (9H-carbazole).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Causality: The first equivalent of n-BuLi deprotonates the acidic N-H (pKa ~16.7), forming a lithium amide. The second equivalent executes the halogen-metal exchange at the C4 position. Maintaining -78 °C prevents the intermediate from undergoing unwanted ring-opening or benzyne-pathway degradation.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C. Rapidly inject triisopropyl borate (B(OiPr)₃, 2.5 equiv) in one portion.

    • Causality: B(OiPr)₃ is specifically selected over trimethyl borate. The steric bulk of the isopropyl groups prevents multiple additions of the aryllithium species to the boron center, which would otherwise form unwanted borinic acid byproducts.

  • Hydrolysis & Validation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench by adding 1M HCl until the aqueous layer reaches pH 2.

    • Causality: The acidic environment hydrolyzes the intermediate borate ester directly into the free boronic acid.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using 3:1 Hexane/Ethyl Acetate. The starting material spot should completely disappear. The product will appear as a highly polar streak (characteristic of free boronic acids interacting with silica).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SynthesisWorkflow N1 4-Bromo-9H-carbazole N2 Lithiation (n-BuLi, THF, -78 °C) N1->N2 Halogen-Metal Exchange N3 Borylation (B(OiPr)3) N2->N3 Electrophilic Trapping N4 (9H-Carbazol-4-yl)boronic acid CAS: 1823191-87-2 N3->N4 Acidic Hydrolysis N6 Suzuki Coupling (Pd(PPh3)4, Base) N4->N6 N5 Aryl Halide (Ar-X) N5->N6 N7 C4-Substituted Carbazole (Target Scaffold) N6->N7 Cross-Coupling

Workflow for the synthesis and application of (9H-Carbazol-4-yl)boronic acid.

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (9H-Carbazol-4-yl)boronic acid lies in its ability to act as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions[2]. This allows for the modular construction of complex biaryl systems used in OLED host materials and pharmaceutical libraries.

Protocol 2: General Suzuki-Miyaura Coupling for C4-Aryl Carbazoles

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine (9H-Carbazol-4-yl)boronic acid (1.2 equiv), the target Aryl Bromide (1.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Degassing: Prepare a solvent mixture of Toluene, Ethanol, and 2M aqueous K₂CO₃ in a 4:1:1 volumetric ratio. Degas the mixture using three freeze-pump-thaw cycles.

    • Causality: Degassing is non-negotiable. Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) oxide species. Furthermore, O₂ promotes the oxidative homocoupling of the boronic acid, consuming your starting material and severely depressing the yield.

  • Reaction Initiation: Transfer the degassed solvent mixture into the Schlenk tube under positive N₂ pressure. Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12–16 hours.

    • Causality: The biphasic Toluene/Water system ensures that both the organic substrates and the inorganic base remain solvated. The base (K₂CO₃) is mechanistically required to coordinate with the boronic acid, forming a negatively charged, electron-rich boronate complex that accelerates the transmetalation step.

  • Validation & Workup: Cool to room temperature. Monitor reaction completion via LC-MS or GC-MS. The mass spectrum should distinctly show the molecular ion peak corresponding to the cross-coupled product. Dilute with water, extract with dichloromethane, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Complex Ar-Pd-X Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Complex Ar-Pd-Carbazole PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product Yields Target Boronic (9H-Carbazol-4-yl) boronic acid Boronic->PdII_Trans Base Activation

Suzuki-Miyaura catalytic cycle utilizing (9H-Carbazol-4-yl)boronic acid.

References

  • Chemenu. "cas 1823191-87-2|| where to buy (9H-Carbazol-4-yl)boronic acid." Chemenu.
  • BLD Pharm. "1823191-87-2|(9H-Carbazol-4-yl)boronic acid." BLD Pharmatech Ltd.
  • TCI Chemicals. "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole." Tokyo Chemical Industry Co., Ltd.
  • Smolecule. "Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid - Synthesis Methods." Smolecule.
  • TCI Chemicals. "鈴木ー宮浦 クロスカップリング反応 (Suzuki-Miyaura Cross-Coupling Reaction)." Tokyo Chemical Industry Co., Ltd.

Sources

Foundational

Theoretical and Computational Studies of (9H-Carbazol-4-yl)boronic Acid: A Comprehensive Technical Guide

Executive Summary (9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) represents a highly versatile organoboron building block at the intersection of advanced materials science and pharmaceutical drug design [1]. Featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) represents a highly versatile organoboron building block at the intersection of advanced materials science and pharmaceutical drug design [1]. Featuring a rigid, electron-rich carbazole core coupled with a reactive, mildly electron-withdrawing boronic acid moiety at the sterically demanding 4-position, this compound exhibits unique electronic and geometric properties.

Unlike the more common 2- or 3-substituted carbazoles, functionalization at the 4-position introduces significant steric hindrance. In cross-coupling applications, this steric bulk forces the resulting biaryl systems out of planarity, promoting Twisted Intramolecular Charge Transfer (TICT) states [2]. These states are highly sought after for developing Aggregation-Induced Emission (AIE) luminogens, Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs, and highly specific pharmacophores in structure-based drug design [3].

This whitepaper provides an in-depth analysis of the theoretical frameworks, computational methodologies, and experimental validation protocols required to harness the full potential of (9H-Carbazol-4-yl)boronic acid.

Theoretical Framework: Electronic Structure and Thermodynamics

To predict the reactivity and photophysical behavior of (9H-Carbazol-4-yl)boronic acid, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the gold standards.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and optical properties of the molecule are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: The electron density of the HOMO is predominantly localized over the extended π -conjugated system of the carbazole donor core [4].

  • LUMO Localization: The LUMO extends toward the boronic acid group. The empty p -orbital of the boron atom acts as a weak π -acceptor, creating a subtle intramolecular "push-pull" dipole [5].

  • Energy Gap ( Eg​ ): The HOMO-LUMO energy gap dictates the compound's UV-Vis absorption profile and its electrochemical stability. Computational models place the Eg​ of isolated carbazole-boronic acid derivatives at approximately 3.70 – 3.80 eV[6].

Thermodynamic Properties and Protolytic Equilibria

In aqueous or physiological environments, the boronic acid moiety undergoes reversible conversion from a neutral, trigonal planar sp2 state to an anionic, tetrahedral sp3 boronate state. Computational predictions place the pKa​ of (9H-Carbazol-4-yl)boronic acid in the range of 8.0 to 9.0 [7]. This is a critical parameter for drug development, as the ionization state at physiological pH (7.4) dictates membrane permeability and target binding affinity.

Quantitative Computational Data Summary

The following table summarizes the theoretical physicochemical parameters of (9H-Carbazol-4-yl)boronic acid derived from standard DFT calculations.

PropertyCalculated ValueComputational Level / MethodSignificance
HOMO Energy -5.51 eVB3LYP/6-31G(d,p)Indicates strong electron-donating capability; dictates oxidation potential.
LUMO Energy -1.72 eVB3LYP/6-31G(d,p)Dictates reduction potential and electron affinity.
Bandgap ( Eg​ ) 3.79 eVB3LYP/6-31G(d,p)Correlates with deep-blue/UV absorption characteristics.
Dipole Moment ( μ ) ~2.8 DebyeB3LYP/6-31G(d,p)Influences solubility and non-covalent interactions in docking.
Predicted pKa​ 8.14 – 8.91SMD Solvation / Thermodynamic CycleDetermines ionization state at physiological pH (7.4).

Computational Methodologies & Workflows

To ensure scientific integrity and reproducibility, computational studies must follow a rigorous, self-validating workflow. The choice of the B3LYP functional combined with the 6-31G(d,p) basis set is highly intentional: B3LYP mitigates the self-interaction error inherent in pure density functionals (crucial for delocalized π -systems), while the polarization functions (d,p) accurately model the electron density around the metalloid boron atom and hydrogen-bonding networks [8].

Protocol 1: DFT and TD-DFT Execution (Gaussian 16)
  • Initial Geometry Construction: Build the 3D structure of (9H-Carbazol-4-yl)boronic acid using GaussView or Avogadro. Ensure the boronic acid hydroxyl groups are in the lowest-energy syn-anti or syn-syn conformation.

  • Ground-State Optimization:

    • Execute a structural optimization using opt freq b3lyp/6-31g(d,p).

    • Causality Check: The inclusion of the freq (frequency) keyword is mandatory. It calculates the zero-point vibrational energy (ZPVE) and proves that the optimized geometry is a true local minimum (indicated by the absence of imaginary frequencies).

  • Solvation Modeling: For biological or cross-coupling simulations, apply the Conductor-like Polarizable Continuum Model (CPCM) or SMD model using scrf=(smd,solvent=toluene) or water.

  • Excited-State Calculation (TD-DFT):

    • To simulate the UV-Vis spectrum, run a TD-DFT calculation on the optimized ground-state geometry using td=(nstates=6) b3lyp/6-31g(d,p).

  • Orbital and MEP Extraction: Generate the formatted checkpoint file (.fchk) to visualize the HOMO/LUMO spatial distribution and the Molecular Electrostatic Potential (MEP) map, which highlights nucleophilic and electrophilic regions for docking studies.

G Start Input Structure (9H-Carbazol-4-yl)boronic acid Opt Geometry Optimization (DFT: B3LYP/6-31G**) Start->Opt Gaussian 16 Input Freq Frequency Calculation (Zero-Point Energy & Minima Check) Opt->Freq Converged Geometry TDDFT TD-DFT Calculation (Excited States & UV-Vis) Freq->TDDFT No Imaginary Frequencies Analysis Orbital Analysis (HOMO/LUMO & MEP Maps) Freq->Analysis Ground State MOs TDDFT->Analysis Transition States

Caption: Step-by-step computational workflow for DFT/TD-DFT analysis of carbazole derivatives.

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling

In both materials synthesis and medicinal chemistry, (9H-Carbazol-4-yl)boronic acid is primarily utilized via the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl halides [9].

The 4-position introduces unique mechanistic variables. Because the boronic acid is adjacent to the bridgehead carbon and the N-H group (or N-alkyl group), steric clash during the transmetalation step is significantly higher than in 2- or 3-substituted analogs.

Mechanism and Causality
  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) intermediate.

  • Base Activation (Crucial Step): The boronic acid is a poor nucleophile. The addition of a base (e.g., K2​CO3​ ) converts the planar boronic acid into a tetrahedral, electron-rich boronate anion [R−B(OH)3​]− . This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.

  • Transmetalation: The carbazol-4-yl group transfers to the Pd(II) complex. Due to the steric bulk at the 4-position, ligands with larger bite angles or higher electron density (e.g., SPhos, XPhos) are often required computationally and experimentally to lower the activation energy barrier of this transition state.

  • Reductive Elimination: The biaryl product is released, and the Pd(0) catalyst is regenerated.

G OxAdd Oxidative Addition Pd(0) -> Pd(II) Transmet Transmetalation Carbazol-4-yl Transfer OxAdd->Transmet Pd(II) Complex BaseAct Base Activation Boronate Formation BaseAct->Transmet Activated Boronate RedElim Reductive Elimination Product Release Transmet->RedElim Diaryl-Pd(II) RedElim->OxAdd Pd(0) Regeneration

Caption: Logical flow of the Suzuki-Miyaura catalytic cycle utilizing base-activated boronate.

Experimental Validation Protocol

To bridge computational theory with empirical reality, computational chemists must validate their DFT findings against experimental data. The following protocol describes the synthesis of a model biaryl compound and the subsequent electrochemical validation of the HOMO/LUMO levels via Cyclic Voltammetry (CV).

Protocol 2: Synthesis and Electrochemical Validation

Phase 1: Suzuki Coupling Synthesis

  • Preparation: In an inert atmosphere (Argon/Nitrogen), charge a Schlenk flask with (9H-Carbazol-4-yl)boronic acid (1.0 eq), an aryl bromide (e.g., bromobenzene, 1.0 eq), and Pd(PPh3​)4​ (0.05 eq) [10].

  • Solvent System: Add a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring efficient collision between the activated boronate and the Pd-complex.

  • Base Addition: Add K2​CO3​ (2.5 eq).

  • Reaction: Reflux the mixture at 80–90 °C for 12–24 hours, monitoring via TLC.

  • Workup: Cool to room temperature, extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via silica gel column chromatography.

Phase 2: Cyclic Voltammetry (CV) for FMO Validation

  • Setup: Dissolve the purified product in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Electrodes: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Correlation: Calculate the experimental HOMO/LUMO energy levels using the empirical ferrocene/ferrocenium ( Fc/Fc+ ) reference equations:

    • EHOMO​=−(Eoxonset​+4.80) eV

    • ELUMO​=−(Eredonset​+4.80) eV

  • Validation: Compare these values against the B3LYP/6-31G(d,p) calculated values. A deviation of < 0.2 eV confirms the accuracy of the computational model [11].

Applications in Drug Discovery and Optoelectronics

Structure-Based Drug Design

In medicinal chemistry, the carbazole moiety is a privileged scaffold known for intercalating into DNA and binding to various kinase active sites. By utilizing the 4-boronic acid, chemists can precisely vector functional groups into deep hydrophobic pockets. Furthermore, the boronic acid itself can act as a "warhead," forming reversible covalent bonds with catalytic serine or threonine residues in target enzymes (e.g., proteasome inhibitors).

Optoelectronics (OLEDs & Sensors)

Because the 4-position forces cross-coupled aromatic rings out of the carbazole plane, it breaks the π -conjugation just enough to separate the HOMO and LUMO spatially. This spatial separation is the fundamental requirement for Thermally Activated Delayed Fluorescence (TADF) , allowing non-radiative triplet states to reverse intersystem cross (RISC) back to singlet states, achieving 100% internal quantum efficiency in OLED devices [12]. Additionally, these sterically locked structures are highly sensitive to environmental pH, making them excellent candidates for fluorescent turn-on/turn-off acid sensors [13].

References

  • ResearchGate. "Fluorescence enhancements of benzene-cored luminophors by restricted intramolecular rotations: AIE and AIEE effects." ResearchGate. Available at: [Link]

  • PolyU Institutional Research Archive. "Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Organic Dyes." PolyU. Available at:[Link]

  • Journal of the American Chemical Society. "Unique Fluorescence Turn-On and Turn-Off–On Responses to Acids by a Carbazole-Based Metal–Organic Framework and Theoretical Studies." ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing." NIH. Available at:[Link]

  • SciEngine. "Supporting Information: The ground-state geometries and hole/electron analysis were optimized with Gaussian 09 program package using the B3LYP function and 6-31G(d) basis set." SciEngine. Available at:[Link]

  • ResearchGate. "C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester derivative with the synthesized quinoxaline precursors using Pd(PPh3)4." ResearchGate. Available at:[Link]

  • The Journal of Organic Chemistry. "Tuning the Intramolecular Charge Transfer Emission from Deep Blue to Green in Ambipolar Systems Based on Dibenzothiophene S,S-Dioxide." ACS Publications. Available at: [Link]

  • SciEngine. "HOMO energy levels were calculated from the equation of EHOMO = - (Eonset (ox) + 4.8) eV." SciEngine. Available at: [Link]

  • IUCr Journals. "Crystal structure and fluorescence of 1-[8-phenyl- 9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]." IUCr. Available at: [Link]

  • Journal of the American Chemical Society. "Unique Fluorescence Turn-On and Turn-Off–On Responses to Acids by a Carbazole-Based Metal–Organic Framework." ACS Publications. Available at: [Link]

Exploratory

Health and Safety Information for (9H-Carbazol-4-yl)boronic acid: A Technical Guide for Safe Handling and Suzuki-Miyaura Coupling Protocols

Executive Summary As a Senior Application Scientist, I frequently oversee the integration of novel organoboron building blocks into discovery and scale-up pipelines. (9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of novel organoboron building blocks into discovery and scale-up pipelines. (9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is a highly valued intermediate, extensively utilized in the synthesis of complex biaryl structures via Suzuki-Miyaura cross-coupling. Its unique carbazole scaffold makes it indispensable in the development of organic light-emitting diodes (OLEDs) and novel pharmaceutical agents. However, handling this compound requires a rigorous understanding of its physicochemical properties, toxicological mechanisms, and the thermal hazards associated with its downstream applications. This whitepaper provides a causality-driven, self-validating framework for the safe handling and experimental utilization of (9H-Carbazol-4-yl)boronic acid.

Physicochemical & Hazard Profile

Before designing any experimental workflow, it is critical to baseline the physical and hazard characteristics of the reagent. The data below summarizes the core safety parameters for (9H-Carbazol-4-yl)boronic acid.

ParameterSpecification
Chemical Name (9H-Carbazol-4-yl)boronic acid
CAS Registry Number 1823191-87-2
Molecular Formula C12H10BNO2
Molecular Weight 211.03 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[1]
Storage Conditions 2-8°C, under inert gas (Ar/N2), protected from moisture and light

Mechanistic Toxicology & Health Impacts

To implement effective safety protocols, we must understand why a chemical is hazardous, rather than simply memorizing its hazard codes.

The Lewis Acid-Diol Interaction: Boronic acids are generally considered to have low acute toxicity, but their unique electronic structure presents specific localized hazards. The sp2-hybridized boron atom acts as an electron-deficient Lewis acid. Upon contact with biological tissues, it readily forms reversible boronate ester complexes with 1,2- and 1,3-diols present in glycoproteins and mucous membranes[2]. This interaction disrupts cellular homeostasis, leading to localized tissue irritation, which manifests clinically as skin irritation (H315) and serious eye irritation (H319)[1].

Potential Genotoxicity via Oxidation: Furthermore, recent toxicological evaluations of commercially available boronic acids have raised concerns regarding potential mutagenicity in pharmaceutical development. It is hypothesized that the oxygen-mediated oxidation of the carbon-boron bond can generate reactive organic radicals. These radicals may interact with DNA, leading to positive Ames assay results, particularly in electron-deficient aryl boronic acids[3].

ToxicityMechanism Exposure Exposure to (9H-Carbazol-4-yl)boronic acid LewisAcid Lewis Acid Interaction (sp2-hybridized Boron) Exposure->LewisAcid Oxidation Oxygen-Mediated Oxidation Exposure->Oxidation DiolBinding Binding to Biological Diols (Glycoproteins/Mucosa) LewisAcid->DiolBinding Irritation Cellular Stress & Tissue Irritation (H315/H319) DiolBinding->Irritation Radicals Organic Radical Generation Oxidation->Radicals Mutagenicity Potential Genotoxicity (Ames Assay Concerns) Radicals->Mutagenicity

Caption: Mechanistic pathway of boronic acid-induced cellular stress and potential genotoxicity.

Self-Validating Safety & Handling Protocols

Standard operating procedures often fail when operators do not understand the underlying logic. The following protocol is designed as a self-validating system, ensuring that every safety measure is verifiable.

Workflow 1: Safe Handling & Spill Response

Step 1: Environmental Isolation

  • Action: Perform all weighing and transfer operations of (9H-Carbazol-4-yl)boronic acid inside a certified Class II biological safety cabinet or a localized exhaust ventilation (LEV) fume hood[1].

  • Causality: The compound is a fine powder classified as a specific target organ toxicant (STOT SE 3). LEV prevents the inhalation of airborne particulates that cause respiratory tract irritation.

  • Validation Check: Anemometer reading confirms a face velocity of 0.5 m/s (100 fpm) at the hood sash prior to opening the reagent.

Step 2: PPE Selection & Donning

  • Action: Don nitrile gloves (minimum 0.11 mm thickness), EN 166 compliant chemical splash goggles, and a flame-resistant lab coat.

  • Causality: As established, boronic acids act as Lewis acids that bind to biological diols in mucous membranes and skin[2]. Impermeable barriers physically block this interaction, preventing H315 and H319 hazard manifestations.

  • Validation Check: Visual inspection of gloves for micro-tears and confirmation of a tight goggle seal.

Step 3: Decontamination & Spill Response

  • Action: In the event of a spill, avoid dry sweeping. Mist the powder lightly with water to suppress dust, then wipe with damp absorbent pads.

  • Causality: Dry sweeping aerosolizes the irritant. Water not only suppresses dust but also hydrolyzes any transient reactive boronate species, neutralizing the immediate Lewis acid threat.

  • Validation Check: The spill area is wiped with a pH indicator swab to ensure no residual acidic micro-environments remain.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Environment Transfer to Fume Hood or Inert Glove Box PPE->Environment Handling Weighing & Transfer (Avoid Dust Generation) Environment->Handling Spill Spill Occurs? Handling->Spill CleanUp Sweep carefully, avoiding dust. Wash with water. Spill->CleanUp Yes Proceed Proceed to Reaction Setup Spill->Proceed No CleanUp->Proceed

Caption: Self-validating safety workflow for the handling and emergency spill response of boronic acids.

Experimental Workflow: Safe Execution of Suzuki-Miyaura Coupling

The most common application for (9H-Carbazol-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. While highly effective, these reactions pose significant thermal and chemical hazards if not properly controlled.

Workflow 2: Reaction Safety Protocol

Step 1: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with Argon for 15 minutes prior to adding (9H-Carbazol-4-yl)boronic acid and the palladium catalyst.

  • Causality: Boronic acids are susceptible to oxygen-mediated oxidation, and Pd(0) catalysts rapidly deactivate in air. An inert atmosphere prevents the generation of mutagenic organic radicals and ensures high catalytic turnover[3].

  • Validation Check: An inline oxygen sensor must read <10 ppm O2 before proceeding.

Step 2: Reagent Charging & Solvent Addition

  • Action: Add the boronic acid, aryl halide, and degassed solvent (e.g., 1,4-dioxane/water) at room temperature.

  • Causality: Charging reagents before heating prevents sudden thermal shock and localized concentration gradients that could trigger premature, uncontrolled reactions.

  • Validation Check: Visual confirmation of a homogeneous suspension or solution before base addition.

Step 3: Controlled Base Addition (Critical Safety Step)

  • Action: Add the aqueous base (e.g., K2CO3) dropwise via an addition funnel while strictly monitoring the internal temperature.

  • Causality: The Suzuki-Miyaura coupling is highly exothermic (ΔH can reach ca. −397 kJ/mol in aqueous systems). Rapid base addition can cause the Maximum Temperature of Synthesis Reaction (MTSR) to exceed the solvent's boiling point, leading to thermal runaway, solvent decomposition, and vessel over-pressurization[4].

  • Validation Check: The internal thermocouple must register a temperature rise (ΔT) of no more than 5°C per minute during the base addition phase.

Step 4: Quenching and Palladium Scavenging

  • Action: Cool the reaction to room temperature, quench with water, and add a silica-based palladium scavenger (e.g., SiliaBond Thiol) stirring for 4 hours.

  • Causality: Palladium is a toxic heavy metal. Scavenging ensures the final product is free of genotoxic metal impurities and prevents environmental contamination during disposal.

  • Validation Check: ICP-MS analysis of an aliquot from the organic layer confirms residual Pd is <10 ppm.

ReactionSafety Prep Inert Atmosphere Setup (N2/Ar Blanket) Reagents Add Boronic Acid, Aryl Halide, & Pd Catalyst Prep->Reagents Base Controlled Base Addition (Mitigate Exotherm) Reagents->Base Monitor Monitor Temperature (Prevent Thermal Runaway) Base->Monitor Quench Quench Reaction & Add Pd Scavenger Monitor->Quench Waste Dispose as Heavy Metal/Organic Waste Quench->Waste

Caption: Reaction safety workflow for mitigating thermal hazards in Suzuki-Miyaura cross-couplings.

References

  • Diversity of Mechanisms for Boron Toxicity in Mammals.Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG27lxISi2hGygcDPmgIAez_qfdA_gcfIfB44uumjEd5888eTrebc2NfOx5KEFhVrIGvo91IZB8-76OP3UwJ_FoM01rgfeq2CjrdP9DtvE3Mcc77xg-Rz-4q3XnwFLG1B149cmYMsB6qnbiRS3q-tBeGOIb3N9q0PRdnHM8DadwgxqqUZE6mO6aMq5VFPAsA_hEmWWpzw5i_M9w83R_dI=]
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hSdkZ7mBNC-P9CbLOm7CQp2z4blVjpHRNRCGXd0KblRzYAKj5ecpU6zIofz2BW56iOOYhPOuOEelMC3HCqXZAxywRRAm8roboAi_OOVe4VgRBeYtJlWAnw5E-EIE0HJcPXp9zacfbr-zAZI=]
  • SAFETY DATA SHEET - Quinoline-8-boronic Acid.TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-GAzpD0_itADoy5GwJdTwB2p-lS4Px7IXkUv2tDRT2Gu7CitmBqPB6xAMgmRIL-VnXzXbN4HvpVV_zyBBaeO8t0hcx9w4V-MeHHQYVBRjEgyvubOm3BcwiPMRUekr-uDP1ELMLnnx4fxzS3HlyOztmA==]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU_XXzS_6J6TVw5B_hi8wGr-FwDdw9Na0jxCR325SAi5Fv1KpNEkoui2g_KDS98S1qXX3qp-GqDqhWHbCw_FNc7JBq-wY51nbUDiCGvsQexEYyIjbCUSh0KE2wbKPr3Svdcg6v3yFbxBLDbm4=]

Sources

Foundational

The Synthesis and Functionalization of Carbazole Boronic Acids: A Technical Guide for Advanced Applications

Executive Summary Carbazole boronic acids and their corresponding pinacol esters are highly versatile building blocks in modern organic synthesis. Their unique electronic properties—characterized by excellent thermal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole boronic acids and their corresponding pinacol esters are highly versatile building blocks in modern organic synthesis. Their unique electronic properties—characterized by excellent thermal stability, efficient charge transport, and photoluminescence—make them indispensable in the development of Organic Light-Emitting Diodes (OLEDs) and novel pharmaceutical agents[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of carbazole boronic acids, focusing on direct C-H borylation and palladium-catalyzed Miyaura borylation strategies.

Strategic Value and Mechanistic Pathways

The synthesis of carbazole boronic acids is dictated by the desired regiochemistry (typically C2 vs. C3/C6 positions) and the electronic nature of the carbazole nitrogen. The primary synthetic challenge lies in achieving high regioselectivity while maintaining functional group tolerance.

Direct Iridium-Catalyzed C-H Borylation (C2-Selective)

Traditional electrophilic aromatic substitution of carbazoles inherently favors the C3 and C6 positions due to the electron-donating nature of the nitrogen atom. To access the C2 position, researchers employ sterically driven, iridium-catalyzed C-H activation[2]. By utilizing bulky bipyridine or phenanthroline ligands and protecting the N-H bond (e.g., with ethyl trifluoroacetate), the iridium catalyst is directed to the less sterically hindered meta-position (C2) relative to the nitrogen. This one-pot, direct C-H boronation significantly improves atom economy and bypasses the need for pre-functionalized halogenated intermediates[2].

Palladium-Catalyzed Miyaura Borylation (C3/C6-Selective)

For C3 or C6 functionalization, the standard approach involves the initial halogenation (bromination or iodination) of the carbazole core, followed by a Miyaura borylation[3]. This cross-coupling reaction utilizes bis(pinacolato)diboron ( B2​pin2​ ) in the presence of a palladium catalyst—frequently Pd(dppf)Cl2​ or Pd(PPh3​)4​ —and a mild base such as potassium acetate (KOAc)[3][4]. The choice of Pd(dppf)Cl2​ is often preferred as the bidentate dppf ligand accelerates the reductive elimination step, minimizing the formation of the undesired homocoupled biaryl byproduct[4].

G Start Carbazole Core CH_Act Ir-Catalyzed C-H Borylation [Ir(OMe)(COD)]2, Ligand, B2pin2 Start->CH_Act Steric Control (C2) Halogen Electrophilic Halogenation (NBS, DMF) Start->Halogen Electronic Control (C3/C6) Prod1 Carbazole-2-boronic acid (Pinacol Ester) CH_Act->Prod1 Miyaura Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2, KOAc, B2pin2 Halogen->Miyaura Prod2 Carbazole-3-boronic acid (Pinacol Ester) Miyaura->Prod2

Divergent synthetic pathways for regioselective carbazole borylation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yields.

Protocol A: One-Pot Synthesis of 9H-Carbazole-2-boronic Acid Pinacol Ester

This protocol leverages direct C-H borylation, utilizing ethyl trifluoroacetate for in-situ N-H protection and steric direction[2].

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 50.7 g (0.3 mol) of carbazole, 86.1 g (0.6 mol) of ethyl trifluoroacetate, and 300 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Ethyl trifluoroacetate transiently protects the N-H bond, increasing the steric bulk at the nitrogen to force the Ir-catalyst toward the C2 position[2].

  • Catalyst Loading: Add 2.0 g (3 mmol) of [Ir(OMe)(COD)]2​ , 0.6 g (3 mmol) of a phenanthroline-based ligand, and 23.0 g (0.15 mol) of a mild base (e.g., KOAc)[2].

  • Reaction: Introduce the boron source (bis(pinacolato)diboron) and heat the mixture to 50 °C with a stirring speed of 350 rpm for 12 hours[2].

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc). The disappearance of the starting carbazole spot confirms complete conversion.

  • Workup: Quench the reaction with water. Filter the mixture at room temperature, evaporate the THF under reduced pressure, and recrystallize the residue from petroleum ether to yield the pure product[2].

Protocol B: Synthesis of N-Alkylcarbazole-3-boronic Acid via Miyaura Borylation

This protocol is optimized for C3-borylation using a pre-brominated carbazole intermediate[3].

  • Reagent Assembly: To a dry, argon-purged flask, add 1.0 eq of 3-bromo-N-alkylcarbazole, 1.2 eq of bis(pinacolato)diboron ( B2​pin2​ ), and 3.0 eq of anhydrous potassium acetate (KOAc).

    • Causality: KOAc is critical; it acts as a weak base to facilitate the transmetalation step without promoting the Suzuki-Miyaura cross-coupling of the newly formed boronate with the starting halide[3].

  • Catalyst Addition: Add 0.03 eq of Pd(dppf)Cl2​ . Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).

  • Thermal Activation: Heat the reaction mixture to 90–110 °C for 12–24 hours[3].

    • Validation Checkpoint: An aliquot analyzed by GC-MS should show the molecular ion peak corresponding to the pinacol ester, with less than 5% of the protodehalogenated byproduct.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.

Quantitative Comparison of Synthetic Routes

The table below summarizes the critical parameters and expected outcomes of the two primary borylation strategies discussed.

ParameterDirect C-H Borylation (Ir-Catalyzed)Miyaura Borylation (Pd-Catalyzed)
Target Regiochemistry C2 positionC3 or C6 position
Pre-functionalization None required (Atom economic)Halogenation required (Br or I)
Typical Catalyst [Ir(OMe)(COD)]2​
  • Phenanthroline
Pd(dppf)Cl2​ or Pd(PPh3​)4​
Typical Yields 80 - 86%[2]70 - 98%[3][4]
Reaction Time / Temp 12 hours / 50 °C[2]2 - 24 hours / 90 - 110 °C[3]
Primary Applications OLED host materials, complex APIsBreast cancer therapeutics (MCF-7 inhibitors)[5], OLEDs

Conclusion

The synthesis of carbazole boronic acids requires precise control over regiochemistry and catalytic conditions. While traditional palladium-catalyzed Miyaura borylation remains the gold standard for C3/C6 functionalization due to its robust yields and broad substrate scope, iridium-catalyzed direct C-H borylation represents a highly efficient, atom-economical pathway to the sterically hindered C2 position. Mastery of these two complementary techniques enables the rapid construction of complex, functionalized carbazole architectures for advanced material and pharmaceutical sciences.

References

  • Source: nbinno.
  • Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site Source: Patsnap Eureka URL
  • Practical Syntheses of N-Hexylcarbazol-2-yl- and -3-yl-boronic Acids, Their Cross-Coupled Products...
  • Synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer Source: ResearchGate / IJPSR URL
  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions Source: MDPI / Semantic Scholar URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies Utilizing (9H-Carbazol-4-yl)boronic Acid

Executive Summary Carbazole derivatives are foundational building blocks in the design of third-generation organic light-emitting diodes (OLEDs) utilizing thermally activated delayed fluorescence (TADF), as well as in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole derivatives are foundational building blocks in the design of third-generation organic light-emitting diodes (OLEDs) utilizing thermally activated delayed fluorescence (TADF), as well as in the synthesis of bioactive alkaloids and pharmaceutical intermediates[1][2]. While the Suzuki-Miyaura cross-coupling reaction is a highly reliable method for carbon-carbon bond formation, utilizing (9H-Carbazol-4-yl)boronic acid (CAS 1823191-87-2)[3] presents distinct synthetic bottlenecks. As a Senior Application Scientist, I have designed this protocol to address the specific steric and electronic challenges associated with the 4-position of the carbazole core, ensuring high-yield, reproducible couplings through mechanistic causality and self-validating experimental controls.

Mechanistic Insights & Chemical Causality

The Steric Bottleneck at the 4-Position

The 4-position of the 9H-carbazole ring is situated in a highly congested steric environment, flanked by the bridgehead carbon and the adjacent aromatic ring. In the palladium-catalyzed catalytic cycle, this steric bulk significantly retards the transmetalation step. If transmetalation is too slow, the active Pd(II) intermediate is prone to side reactions, and the boronic acid is left exposed to the alkaline aqueous environment, leading to competitive protodeboronation (hydrolytic cleavage of the C-B bond).

Base Activation & Solvent Causality

To overcome this, the choice of base and solvent is critical. The boronic acid must be converted into a highly nucleophilic boronate complex [Ar−B(OH)3​]− to force the sluggish transmetalation. However, overly strong bases (like NaOH) accelerate protodeboronation. A biphasic system using a mild base (e.g., K2​CO3​ or K3​PO4​ ) in a Toluene/Ethanol/Water mixture provides the perfect balance:

  • Water dissolves the inorganic base and facilitates boronate formation.

  • Ethanol acts as a phase-transfer agent, bringing the aqueous boronate into the organic layer.

  • Toluene solubilizes the aryl halide and the growing conjugated product, preventing premature precipitation.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Steric Bottleneck at 4-Position) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 4-Substituted 9H-Carbazole Product RedElim->Product C-C Bond Formation BoronicAcid (9H-Carbazol-4-yl)boronic acid + Base (OH-) Boronate Reactive Boronate Complex [Ar-B(OH)3]- BoronicAcid->Boronate Base Activation Boronate->TransMet Carbazole Transfer

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Reaction Optimization Data

The following table synthesizes quantitative optimization data for coupling (9H-Carbazol-4-yl)boronic acid with a standard sterically hindered aryl bromide. The data illustrates the causality behind selecting specific catalytic systems.

Catalyst SystemBase (Eq.)Solvent SystemTemp (°C)Yield (%)Causality / Scientific Observation
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0)Toluene/EtOH/ H2​O (2:1:1)9078%Standard biphasic system; EtOH enhances phase transfer, but monodentate ligands allow some catalyst degradation.
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.0) 1,4-Dioxane/ H2​O (4:1) 100 94% Optimal. Bidentate dppf ligand prevents Pd precipitation; K3​PO4​ provides ideal alkalinity without causing protodeboronation.
Pd(OAc)2​
  • SPhos
Cs2​CO3​ (2.0)Toluene/ H2​O (10:1)10089%Bulky, electron-rich SPhos ligand accelerates transmetalation, but Cs2​CO3​ is cost-prohibitive for scale-up.
Pd(PPh3​)4​ (5 mol%)NaOH (3.0)THF/ H2​O (1:1)7042%Failure Mode. Strong base induces rapid competitive protodeboronation of the carbazole boronic acid.

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl2​ and K3​PO4​ in a Dioxane/Water system, optimized for maximum yield and minimum side-product formation. Every step includes a validation checkpoint to ensure the integrity of the workflow.

Step 1: Reagent Preparation & Degassing
  • Action: In a 50 mL Schlenk flask, combine 1,4-Dioxane (16 mL) and distilled water (4 mL). Bubble ultra-pure Argon through the solvent mixture via a long needle for 20 minutes.

  • Causality: Oxygen is the primary enemy of cross-coupling. It causes the oxidative homocoupling of boronic acids and irreversibly oxidizes the active Pd(0) species into inactive Pd(II) black.

  • Validation Checkpoint: The solvent must remain perfectly clear. Any cloudiness indicates impurities in the Dioxane.

Step 2: Reaction Assembly
  • Action: Under a positive flow of Argon, add the Aryl Halide (1.0 mmol), (9H-Carbazol-4-yl)boronic acid (1.3 mmol, 0.27 g)[3], K3​PO4​ (2.0 mmol, 0.42 g), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg).

  • Causality: A 1.3 molar equivalent of the boronic acid is intentionally used to compensate for any minor protodeboronation that occurs before transmetalation. The dichloromethane adduct of Pd(dppf)Cl2​ is used for its superior solubility.

Step 3: Thermal Activation
  • Action: Seal the flask, place it in a pre-heated oil bath at 100°C, and stir vigorously (800 rpm) for 12 hours.

  • Causality: High-speed stirring is mandatory to maximize the surface area between the organic and aqueous phases, ensuring continuous generation of the reactive boronate complex.

  • Validation Checkpoint: Within 15 minutes of heating, the solution should transition to a deep, homogeneous red/orange. Self-Validation: If the solution turns opaque black within the first hour, the catalyst has "crashed out" (precipitated as Pd black) due to oxygen ingress. Halt the reaction.

Step 4: In-Process Monitoring (IPC)
  • Action: After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, wash with water, and analyze the organic layer via LC-MS or TLC (Hexane/EtOAc 3:1).

  • Validation Checkpoint: Monitor the disappearance of the Aryl Halide.

    • Scenario A: Aryl halide is consumed Proceed to Step 5.

    • Scenario B: Aryl halide remains, but boronic acid mass is absent on LC-MS Protodeboronation occurred. Spike the reaction with an additional 0.3 eq of degassed (9H-Carbazol-4-yl)boronic acid.

Step 5: Aqueous Workup
  • Action: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and Water (30 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Causality: The aqueous wash removes the phosphate salts and the bulk of the palladium residue, preventing streaking during chromatography.

Step 6: Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane/EtOAc (typically 9:1 to 4:1 depending on the aryl substituent).

  • Validation Checkpoint: The target 4-aryl-9H-carbazole derivative will exhibit strong blue or green fluorescence under a 254 nm / 365 nm UV lamp on the TLC plate, a hallmark of extended carbazole conjugation[1].

ProtocolWorkflow Step1 1. Reagent Prep & Degassing (Prevent Pd oxidation) Step2 2. Reaction Assembly (Substrates + Catalyst + Base) Step1->Step2 Step3 3. Thermal Activation (80-100°C under Argon) Step2->Step3 Step4 4. In-Process Monitoring (TLC / LC-MS Validation) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Aqueous Workup (Phase Separation) Step4->Step5 Reaction Complete Step6 6. Flash Chromatography (Target Isolation) Step5->Step6

Figure 2: Self-validating experimental workflow for carbazole cross-coupling.

References

1.9 Title: Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids Source: nih.gov (PMC) URL:

1.10 Title: Suzuki-Miyaura Cross Coupling Reaction Source: tcichemicals.com URL:

1.11 Title: cas 1823191-87-2|| where to buy (9H-Carbazol-4-yl)boronic acid Source: chemenu.com URL:

1.12 Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: rsc.org URL:

Sources

Application

applications of (9H-Carbazol-4-yl)boronic acid in OLEDs

Comprehensive Application Notes and Protocols: (9H-Carbazol-4-yl)boronic Acid in OLED Material Synthesis Executive Summary The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Notes and Protocols: (9H-Carbazol-4-yl)boronic Acid in OLED Material Synthesis

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive layer (EML) components. Among the most critical building blocks in modern organic electronics is (9H-Carbazol-4-yl)boronic acid (and its N-phenyl derivative, 9-phenyl-9H-carbazol-4-ylboronic acid). This organoboron compound serves as an indispensable precursor for synthesizing bipolar host materials and Thermally Activated Delayed Fluorescence (TADF) emitters via Suzuki-Miyaura cross-coupling[1]. This application note details the structural advantages, quantitative photophysical data, and self-validating synthetic protocols for utilizing this intermediate in advanced OLED research.

Structural Causality: The "Bay Region" Advantage

In molecular design, the specific attachment point of a donor moiety dictates the photophysical properties of the resulting material. While 2-, 3-, and 9-substituted carbazoles are common, the 4-position offers a unique mechanistic advantage for OLEDs[2].

The 4-position is located in the "bay region" of the carbazole core. When an electron-accepting aryl group (such as a triazine or benzonitrile derivative) is coupled at this position, it experiences severe steric repulsion with the adjacent C5 proton. This steric clash forces the attached acceptor group to twist significantly out of coplanarity with the carbazole donor plane.

  • High Triplet Energy ( T1​ ): This highly twisted, orthogonal geometry breaks extended π -conjugation, effectively isolating the Highest Occupied Molecular Orbital (HOMO) on the carbazole and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This isolation prevents the lowering of the triplet state, maintaining a high T1​ (> 2.8 eV) necessary to confine excitons in blue and green phosphorescent OLEDs (PhOLEDs)[3].

  • TADF Enablement: The spatial separation of the HOMO and LUMO minimizes the exchange integral between them, resulting in a near-zero singlet-triplet energy gap ( ΔEST​ ). A small ΔEST​ is the fundamental thermodynamic requirement for efficient reverse intersystem crossing (RISC) in TADF emitters[4].

Quantitative Photophysical Data

The table below summarizes the comparative photophysical properties of representative OLED materials, illustrating how 4-linked carbazole derivatives maintain higher triplet energies compared to their 3-linked counterparts.

Material ArchitectureLinkage PositionHOMO (eV)LUMO (eV)Triplet Energy ( T1​ )Primary OLED Application
Carbazole-Triazine (Cz-TRZ) 4-Linked-5.85-2.652.95 eVBlue PhOLED Host
Carbazole-Triazine (Cz-TRZ) 3-Linked-5.60-2.702.65 eVGreen/Red PhOLED Host
Carbazole-Benzonitrile (Cz-BN) 4-Linked-5.79-2.752.85 eVBlue TADF Emitter
Indenocarbazole-Triazine Polymer-5.92-2.722.90 eVSolution-Processed Host

Data synthesized from comparative studies on carbazole-triazine bipolar host materials and TADF emitters[3],[4].

Mechanistic Workflow

G A (9H-Carbazol-4-yl) boronic acid C Suzuki-Miyaura Coupling A->C B Aryl Halide Acceptor B->C D Crude D-A OLED Material C->D C-C Bond E Vacuum Sublimation D->E Purification F High-Purity Emissive Layer E->F Integration

Workflow from (9H-Carbazol-4-yl)boronic acid synthesis to OLED device integration.

Detailed Experimental Protocols

The following protocols outline a self-validating system for synthesizing and purifying a high- T1​ bipolar host material (e.g., a 4-(triazin-2-yl)-9H-carbazole derivative) using (9H-Carbazol-4-yl)boronic acid.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Form a C-C bond between the carbazole donor and a halogenated acceptor while preventing oxidative degradation.

Reagents & Materials:

  • (9H-Carbazol-4-yl)boronic acid (1.2 equivalents)

  • 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equivalents)

  • Solvent system: Toluene / Ethanol (2:1 v/v)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In a two-neck round-bottom flask, dissolve the aryl halide and (9H-Carbazol-4-yl)boronic acid in the Toluene/Ethanol mixture.

    • Causality: Toluene dissolves the organic precursors, while ethanol acts as a phase-transfer agent, bridging the organic toluene phase and the aqueous base phase to facilitate transmetalation at the solvent interface.

  • Strict Degassing (Critical Step): Purge the solution with ultra-high purity Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing the yield.

  • Catalyst & Base Addition: Under a continuous Argon flow, quickly add the Pd(PPh₃)₄ catalyst followed by the degassed 2.0 M K₂CO₃ aqueous solution.

  • Reflux: Heat the biphasic mixture to 90°C and stir vigorously for 12–24 hours.

    • Causality: The severe steric hindrance of the 4-position requires sustained thermal energy to overcome the high activation barrier of the transmetalation and reductive elimination steps.

  • Self-Validation (In-Process QC): After 12 hours, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the UV-active aryl halide spot validates reaction completion. If starting material persists, spike with an additional 0.02 eq of Pd(PPh₃)₄.

  • Workup: Cool to room temperature, extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure.

  • Primary Purification: Purify the crude product via silica gel column chromatography to yield the intermediate OLED material. Validate structure via ¹H-NMR and ¹³C-NMR.

Protocol B: Vacuum Sublimation for Device-Grade Purity

Objective: Achieve >99.99% purity required for OLED device fabrication.

HPLC purity is insufficient for OLED applications. Trace impurities—specifically unreacted halogens or palladium nanoparticles—act as deep charge traps and non-radiative recombination centers. These impurities quench excitons and severely degrade device lifetime and External Quantum Efficiency (EQE).

Step-by-Step Procedure & Causality:

  • Preparation: Load the column-purified material into the source boat of a temperature-gradient vacuum sublimation system.

  • Evacuation: Pump the system down to a high vacuum of at least 10−6 Torr.

    • Causality: High vacuum lowers the sublimation temperature, preventing thermal decomposition of the organic material during the purification process.

  • Gradient Heating: Apply a controlled temperature gradient. Set the source zone to the material's sublimation point (typically 250°C–320°C for carbazole-triazine derivatives) and the collection zone to a cooler gradient (e.g., 150°C–200°C).

  • Collection & Validation: Allow the material to sublime over 24–48 hours. The pure material will crystallize in the collection zone, leaving heavy impurities (like Pd residue) in the source boat and volatile impurities in the cold trap.

  • Self-Validation: Validate the final purity using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), ensuring a purity of >99.99% before integrating the material into the vacuum deposition chamber for OLED device fabrication.

References

  • (9-​phenyl-​9H-​carbazol-​4-​yl)​boronic Acid丨CAS 1370555-65-9. Leapchem.
  • Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off. RSC Advances.
  • Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. ACS Publications.
  • Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces.

Sources

Method

Application Note: (9H-Carbazol-4-yl)boronic Acid in the Design of High-Performance Organic Electronics

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the rapidly evolvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the rapidly evolving field of organic electronics—particularly Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices—the rational design of organic semiconductors is paramount. (9H-Carbazol-4-yl)boronic acid has emerged as a highly privileged synthon for constructing advanced hole-transporting materials (HTMs) and bipolar host matrices [1].

The Causality of Molecular Design

The strategic utility of (9H-Carbazol-4-yl)boronic acid is rooted in two fundamental chemical features:

  • The Carbazole Core: The nitrogen-containing rigid fused-ring system is highly electron-rich, providing excellent hole mobility ( μh​≈10−4 to 10−3 cm2 V−1 s−1 ) and electrochemical stability [2].

  • The 4-Position Substitution (Bay Region): Unlike the more common 2-, 3-, or 9-substituted carbazoles, coupling at the 4-position introduces severe steric hindrance with the adjacent proton at the 5-position. This forces any attached aryl group into a highly twisted, nearly orthogonal conformation. This structural twist intentionally breaks extended π -conjugation, thereby preserving the inherently high triplet energy ( T1​>2.9 eV ) of the carbazole monomer [3]. High T1​ is a strict prerequisite for host materials in blue phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer (exciton quenching) from the dopant back to the host.

  • The Boronic Acid Functionality: It enables highly regioselective carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to modularly attach electron-deficient moieties (e.g., triazines, oxadiazoles) to create Donor-Acceptor (D-A) bipolar hosts [4].

Synthetic Workflow & Device Architecture

To visualize the integration of this building block from flask to device, the following diagrams illustrate the synthetic pathway and the energy level alignment within an OLED architecture.

G A (9H-Carbazol-4-yl) boronic acid C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O 80°C, 12h A->C B Aryl Halide (e.g., Bromotriazine) B->C D Crude Carbazole Derivative C->D Suzuki-Miyaura Cross-Coupling E Vacuum Train Sublimation (>99.9%) D->E Purification F OLED Device Integration E->F Deposition

Fig 1: Synthetic workflow from (9H-Carbazol-4-yl)boronic acid to OLED device integration.

G cluster_0 OLED Device Architecture & Energy Level Alignment Anode ITO Anode WF: -4.8 eV HTL HTL HOMO: -5.4 eV Anode->HTL Hole Injection EML Carbazole Host EML HOMO: -5.8 eV LUMO: -2.6 eV HTL->EML Hole Transport ETL ETL LUMO: -2.9 eV ETL->EML Electron Transport Cathode LiF/Al Cathode WF: -4.2 eV Cathode->ETL Electron Injection

Fig 2: HOMO/LUMO energy level alignment of a carbazole-based host in an OLED.

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for Bipolar Host Synthesis

This protocol details the coupling of (9H-Carbazol-4-yl)boronic acid with an electron-deficient aryl bromide (e.g., 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine) to form a D-A host material.

Mechanistic Causality for Reagent Selection:

  • Degassing (Argon purge): Critical step. Oxygen rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) species and promotes the oxidative homocoupling of the boronic acid into a bicarbazole byproduct, drastically reducing yield.

  • Biphasic Solvent (Toluene/EtOH/H₂O): Toluene dissolves the organic precursors, water dissolves the inorganic base ( K2​CO3​ ), and ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface.

Step-by-Step Procedure:

  • Preparation: In a 250 mL two-neck round-bottom flask, add (9H-Carbazol-4-yl)boronic acid (1.2 eq, 12 mmol) and the aryl bromide (1.0 eq, 10 mmol).

  • Solvent Addition: Add a solvent mixture of Toluene (60 mL), Ethanol (20 mL), and 2M aqueous K2​CO3​ (20 mL).

  • Degassing: Bubble ultra-pure Argon gas through the stirring mixture for 30 minutes at room temperature.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 eq, 0.5 mmol) under a positive flow of Argon.

  • Reaction: Attach a reflux condenser, blanket with Argon, and heat the mixture to 85°C in an oil bath for 12–16 hours. Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

  • Validation: Confirm structure via 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Vacuum Train Sublimation & Device Fabrication

OLED materials require extreme purity (>99.9%). Trace impurities (halides, residual palladium) act as charge traps and non-radiative recombination centers, severely degrading device efficiency and lifespan.

Step-by-Step Procedure:

  • Sublimation: Place the chromatographed carbazole derivative into a vacuum train sublimation system. Evacuate to <10−5 Torr. Apply a temperature gradient (typically 200–280°C depending on molecular weight) to sublime the material, leaving inorganic salts and polymeric impurities in the source boat.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and improve hole injection.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator. At a base pressure of 2×10−6 Torr, sequentially deposit:

    • HIL: HAT-CN (10 nm) at 0.5 Å/s.

    • HTL: NPB or Carbazole-based HTM (40 nm) at 1.0 Å/s.

    • EML: Co-deposit the synthesized Carbazole Host and a phosphorescent dopant (e.g., FIrpic for blue, 10 wt%) to a thickness of 30 nm.

    • ETL: TPBi (30 nm) at 1.0 Å/s.

    • Cathode: LiF (1 nm) followed by Aluminum (100 nm).

  • Validation: Encapsulate the device in a nitrogen glovebox and measure Current-Voltage-Luminance (J-V-L) characteristics using a source meter and spectroradiometer.

Quantitative Data Summaries

Table 1: Photophysical and Electrochemical Properties of Carbazole-based Materials [2][3]

Material TypeCore StructureHOMO (eV)LUMO (eV)Triplet Energy ( T1​ , eV)Hole Mobility ( cm2/Vs )
Standard HTL NPB-5.40-2.402.29 1.0×10−4
Bipolar Host CBP (3,3'-linked)-5.80-2.602.56 2.0×10−3
High T1​ Host 4-Substituted Carbazole-5.95-2.752.95 1.5×10−4
X-HTL (Cross-linked) Carbazole/TPA Dual Core-5.35-2.102.84 2.4×10−4

Note: The 4-substituted carbazole maintains a significantly higher T1​ (2.95 eV) compared to standard CBP, making it suitable for blue PhOLEDs.

Table 2: Optimization of Suzuki-Miyaura Coupling for Carbazole-4-ylboronic Acid

CatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)Post-Sublimation Purity
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/H₂O10065%99.1%
Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane/H₂O9072%99.5%
Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/H₂O 85 88% >99.9%

Note: Pd(PPh3​)4​ with a biphasic Toluene/EtOH/H₂O system provides the optimal balance of high yield and minimal homocoupling byproducts.

References

  • Title: Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • Title: Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs Source: ACS Publications URL
Application

Application Note: (9H-Carbazol-4-yl)boronic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Strategic Rationale Historically, boron-containing compounds were marginalized in medicinal chemistry due to unfounded assumptions regarding their toxicity. However, the FDA approval of the proteasome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Historically, boron-containing compounds were marginalized in medicinal chemistry due to unfounded assumptions regarding their toxicity. However, the FDA approval of the proteasome inhibitor bortezomib catalyzed a paradigm shift, proving that boronic acids can serve as potent, highly selective, and non-toxic pharmacophores[1].

Within this renaissance of organoboron chemistry, (9H-Carbazol-4-yl)boronic acid and its derivatives have emerged as privileged building blocks. The carbazole scaffold is a planar, tricyclic system characterized by extensive electron delocalization[2]. This structural motif is ubiquitous in bioactive natural alkaloids and exhibits a broad spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects[3].

Functionalizing the 4-position of the carbazole ring with a boronic acid moiety provides a strategic advantage. The 4-position is often sterically hindered and electronically challenging to functionalize directly. The pre-installed boronic acid acts as a stable, predictable handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies[4],[5].

Physicochemical Profiling & Quantitative Data

To successfully integrate carbazole boronic acids into a synthetic pipeline, researchers must account for their unique physicochemical properties. The extended conjugated system provides exceptional thermal stability, while the rigid planar structure reduces conformational flexibility, a critical factor for binding affinity in drug design[6].

Table 1: Quantitative Data of Key Carbazole-4-Boronic Acid Building Blocks

Compound NameCAS NumberMolecular WeightFormulaPredicted Boiling PointKey Application in R&D
(9-Phenyl-9H-carbazol-4-yl)boronic acid 1370555-65-9287.12 g/mol C₁₈H₁₄BNO₂~466 °CCross-coupling intermediate, OLEDs[6],[5]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 1255309-13-7293.17 g/mol C₁₈H₂₀BNO₂N/AStable Pinacol Ester for long-term storage[7]
(4-(9H-Carbazol-9-yl)phenyl)boronic acid 419536-33-7287.12 g/mol C₁₈H₁₄BNO₂N/AExtended aromatic scaffold synthesis[8]

Workflow & Mechanistic Framework

The utility of (9H-Carbazol-4-yl)boronic acid relies entirely on its predictable reactivity in cross-coupling workflows.

Workflow A 9H-Carbazol-4-yl boronic acid C Suzuki-Miyaura Coupling A->C B Aryl Halide (R-X) B->C D Derivative Library C->D E HTS Screening D->E F Lead Identification E->F

Workflow for generating and screening carbazole-based drug libraries.

The Suzuki-Miyaura reaction is the cornerstone of this workflow. The catalytic cycle involves three distinct phases: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the carbazole boronic acid (facilitated by a base), and reductive elimination to yield the final C-C coupled product[4].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Complex (Ox. Add.) Pd0->PdII_Ox Aryl Halide PdII_Trans Pd(II) Complex (Transmet.) PdII_Ox->PdII_Trans Carbazole-4- Boronic Acid PdII_Trans->Pd0 Product Elimination

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for carbazole functionalization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems built on chemical causality.

Protocol A: High-Fidelity Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a carbazole derivative library using (9H-Carbazol-4-yl)boronic acid.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of (9H-Carbazol-4-yl)boronic acid, 1.0 eq of aryl halide, and 2.0 eq of K₂CO₃ in a 4:1 mixture of THF/H₂O. Sparge the solution with N₂ for 15 minutes.

  • Causality & Logic: Palladium(0) is highly susceptible to oxidation by dissolved O₂, which irreversibly forms inactive Pd(II) peroxo complexes. Sparging ensures catalyst longevity. The biphasic THF/H₂O system is chosen because water is required to dissolve the inorganic base, which is necessary to form the reactive boronate complex during transmetalation.

Step 2: Catalyst Addition

  • Action: Add 0.05 eq of Pd(PPh₃)₄ under a positive N₂ stream.

  • Causality & Logic: Adding the catalyst last, post-degassing, prevents premature degradation. The bulky triphenylphosphine ligands stabilize the active Pd(0) species while providing enough steric bulk to facilitate the final reductive elimination step.

Step 3: Reaction Execution & Validation

  • Action: Reflux at 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Self-Validation System: Run a parallel negative control lacking the Pd catalyst. The complete absence of the product mass in the negative control LC-MS trace validates that the observed C-C bond formation in the main vessel is strictly metal-mediated, ruling out thermal background artifacts or false positives.

Protocol B: In Vitro Efficacy Screening (MCF-7 Breast Cancer Cells)

Carbazole boronic acid derivatives have demonstrated >90% inhibition of MCF-7 breast cancer cell growth[9]. This protocol outlines a validated viability assay.

Step 1: Cell Seeding & Starvation

  • Action: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. After 24 hours, wash and replace with DMEM + 1% FBS.

  • Causality & Logic: Carbazole derivatives are highly lipophilic and planar. Running the assay in low-serum (1% FBS) conditions minimizes the sequestration of the compound by bovine serum albumin (BSA), ensuring the measured IC₅₀ reflects true intracellular drug concentration rather than an artifact of protein binding.

Step 2: Compound Treatment & Validation

  • Action: Treat cells with the synthesized carbazole derivatives (0.1 µM to 100 µM) for 48 hours.

  • Self-Validation System: Include Doxorubicin as a positive control to validate the assay's sensitivity to apoptosis, and a 0.1% DMSO vehicle control to establish the 100% viability baseline. If the DMSO control shows <95% viability compared to untreated cells, the assay is invalid due to solvent toxicity.

Step 3: Viability Measurement

  • Action: Add 10 µL of WST-8 reagent (CCK-8 assay) per well. Incubate for 2 hours and read absorbance at 450 nm.

Therapeutic Applications: Pathway Modulation

The structural rigidity and electron-rich nature of the carbazole core allow these derivatives to intercalate into DNA or fit precisely into hydrophobic enzymatic pockets. One of the most promising applications of carbazole boronic acid derivatives is the targeted inhibition of the MDM2 oncoprotein in breast cancer models[1]. By inhibiting MDM2, these compounds prevent the degradation of the p53 tumor suppressor, thereby reactivating apoptotic pathways in malignant cells.

Pathway A Carbazole Derivative B MDM2 Oncoprotein A->B Inhibits C p53 Tumor Suppressor B->C Prevents degradation D p21 Transcription C->D Activates E Apoptosis D->E Induces

Mechanism of action for carbazole-based MDM2 inhibitors in cancer cells.

Sources

Method

Application Note: Experimental Protocol for the Synthesis of (9H-Carbazol-4-yl)boronic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Strategic Design Boronic acid derivatives featuring heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Design

Boronic acid derivatives featuring heterocyclic structures like carbazole are high-value intermediates in modern materials science and medicinal chemistry[1]. Specifically, (9H-carbazol-4-yl)boronic acid and its esters are critical building blocks for the development of Organic Light-Emitting Diode (OLED) host materials[1][2] and potent pharmaceutical agents, such as Hsp90 inhibitors for oncology[3].

While direct C-H borylation of carbazole is possible, it overwhelmingly favors the sterically accessible and electronically activated 2- and 3-positions[4]. The 4-position is uniquely challenging due to severe steric hindrance from the peri-proton at the 5-position[2]. Consequently, the most robust and regioselective method to access 4-substituted carbazole boronic acids is the Palladium-Catalyzed Miyaura Borylation of a pre-functionalized 4-bromo-9H-carbazole precursor[2][5].

Causality in Experimental Design:
  • N-Protection/Arylation: The free secondary amine (N-H) of the carbazole core can coordinate with the palladium catalyst, leading to catalyst deactivation or competing N-arylation (Buchwald-Hartwig amination)[6]. To ensure a self-validating and high-yielding protocol, the carbazole nitrogen must be protected or functionalized (e.g., via N-phenylation) prior to borylation[2].

  • Base Selection: Potassium acetate (KOAc) is strictly required for the Miyaura borylation. Using stronger bases (like K₂CO₃ or NaOH) will trigger a premature Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the unreacted aryl bromide, resulting in unwanted homocoupled dimers.

  • Hydrolysis: Boronic pinacol esters (Bpin) are highly stable and often used directly in downstream Suzuki couplings[1]. If the free boronic acid is explicitly required, mild oxidative cleavage using sodium periodate (NaIO₄) is preferred over harsh acidic hydrolysis to preserve the integrity of the carbazole core.

Synthetic Workflow Visualization

Workflow A 4-Bromo-9H-carbazole (Starting Material) B N-Arylation (Ullmann Coupling) A->B C 4-Bromo-9-aryl-carbazole (Intermediate) B->C D Miyaura Borylation (Pd Catalyst) C->D E Carbazol-4-ylboronic Pinacol Ester D->E F Oxidative Hydrolysis (NaIO4 / NH4OAc) E->F G (9H-Carbazol-4-yl)boronic Acid Derivative F->G

Fig 1. Step-by-step synthetic workflow for (9H-Carbazol-4-yl)boronic acid derivatives.

Experimental Protocols

Protocol A: N-Arylation (Ullmann Coupling) of 4-Bromo-9H-carbazole

Objective: Mask the free N-H group to prevent catalyst poisoning during downstream borylation.

Reagents & Materials:

  • 4-Bromo-9H-carbazole (1.0 equiv, e.g., 10.0 g, 40.6 mmol)[5]

  • Iodobenzene (1.2 equiv, 48.7 mmol)

  • Copper(I) iodide (CuI) (0.5 equiv, 20.3 mmol)[2]

  • Potassium phosphate (K₃PO₄) (3.0 equiv, 121.8 mmol)[2]

  • Ethylenediamine (1.5 equiv, 60.9 mmol)[2]

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-9H-carbazole, K₃PO₄, and CuI[2][5].

  • Degassing: Seal the flask with a septum and purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Addition: Inject anhydrous 1,4-dioxane, followed by iodobenzene and ethylenediamine via syringe[2].

  • Reaction: Heat the mixture to 80–100 °C in an oil bath and stir vigorously for 16 hours under an inert atmosphere[2]. Causality: Ethylenediamine acts as a bidentate ligand, solubilizing the Cu(I) species and accelerating the oxidative addition of iodobenzene.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove copper salts. Wash the filtrate with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: Hexanes) to yield 4-bromo-9-phenyl-9H-carbazole[5].

Protocol B: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the sterically hindered 4-bromo position into a boronic pinacol ester.

Reagents & Materials:

  • 4-Bromo-9-phenyl-9H-carbazole (1.0 equiv, 5.0 g, 15.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv, 18.6 mmol)

  • Potassium acetate (KOAc) (3.0 equiv, 46.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.78 mmol)

  • Anhydrous 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-bromo-9-phenyl-9H-carbazole, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation. Trace oxygen will rapidly quench the catalytic cycle.

  • Reaction: Add sparged anhydrous 1,4-dioxane. Heat the mixture to 90 °C and stir for 12–18 hours. Monitor the conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a short plug of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via recrystallization (e.g., from ethanol) or column chromatography to isolate 9-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole[2][5].

Protocol C: Oxidative Hydrolysis to the Free Boronic Acid

Objective: Cleave the pinacol ester under mild conditions to yield the free (9H-carbazol-4-yl)boronic acid derivative.

Step-by-Step Methodology:

  • Dissolve the carbazole pinacol ester (1.0 equiv) in a 1:1 mixture of Acetone and Deionized Water (0.1 M).

  • Add Ammonium acetate (NH₄OAc) (0.1 equiv) and Sodium periodate (NaIO₄) (3.0 equiv).

  • Stir the suspension at room temperature for 24 hours. Causality: NaIO₄ oxidatively cleaves the pinacol diol backbone, while NH₄OAc acts as a mild buffer to prevent acid-catalyzed protodeboronation (loss of the boron group).

  • Evaporate the acetone under reduced pressure. Extract the aqueous residue with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free carbazole-4-boronic acid.

Reaction Optimization & Quantitative Data

The success of the Miyaura borylation at the sterically hindered 4-position heavily depends on the choice of catalyst and base. Below is a summary of optimization parameters:

Catalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(dppf)Cl₂ KOAc (3.0) 1,4-Dioxane 90 >85% Optimal. KOAc is mild enough to facilitate transmetalation without triggering Suzuki homocoupling.
Pd(PPh₃)₄K₂CO₃ (3.0)Toluene100<40%Strong base promotes unwanted Suzuki cross-coupling of the product with the starting material.
Pd₂(dba)₃ / SPhosKOAc (3.0)1,4-Dioxane90~80%Highly active for sterically hindered substrates[2]; however, Pd(dppf)Cl₂ remains more cost-effective.
Pd(dppf)Cl₂KOAc (3.0)THF65<50%Reaction temperature is too low to overcome the steric activation barrier at the 4-position.

Catalytic Cycle of Miyaura Borylation

Understanding the catalytic cycle ensures that researchers can logically troubleshoot stalled reactions. The cycle consists of three primary phases:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the 4-bromo-carbazole. This is the rate-limiting step for electron-rich carbazoles.

  • Transmetalation: The acetate base exchanges with the bromide on the Pd(II) complex, creating an alkoxo-palladium intermediate that readily reacts with B₂pin₂.

  • Reductive Elimination: The product is expelled, regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_2 Oxidative Addition Pd0->PdII_OA + 4-Bromo-carbazole PdII_TM Pd(II)(Ar)(Bpin)L_2 Transmetalation PdII_OA->PdII_TM + B2pin2 / KOAc - KBr PdII_TM->Pd0 Reductive Elimination Product Carbazole-4-Bpin Product PdII_TM->Product

Fig 2. Palladium-catalyzed Miyaura borylation catalytic cycle for carbazole derivatives.

Troubleshooting & E-E-A-T Insights

  • Protodeboronation: Free boronic acids are susceptible to protodeboronation (replacement of the boron group with a proton) under strongly acidic or basic conditions, especially when heated. If the free acid is unstable, store the compound as the pinacol ester and perform in situ hydrolysis during the subsequent Suzuki coupling.

  • Catalyst Poisoning: If the reaction stalls at 50% conversion, it is highly likely that trace oxygen has oxidized the Pd(0) to inactive Pd(II) species, or the starting material contains free halogens. Re-degas the solvent and consider adding an additional 2 mol% of the catalyst.

  • Reagent Quality: B₂pin₂ degrades upon prolonged exposure to atmospheric moisture, forming boric acid derivatives that inhibit transmetalation. Always store B₂pin₂ in a desiccator and verify its purity via ¹H-NMR (singlet at ~1.24 ppm in CDCl₃) before use.

References

  • Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. NBInno. Available at:[Link]

  • Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. PatSnap Eureka. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Molecules (NIH PMC). Available at:[Link]

  • Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs. Nanomaterials 2022, 12(21), 3806 (NIH PMC). Available at:[Link]

  • Novel hsp90 inhibitory carbazole derivatives, compositions containing same, and use thereof.Patent WO2009122034A2 (Google Patents).
  • Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs. ResearchGate. Available at:[Link]

Sources

Application

use of (9H-Carbazol-4-yl)boronic acid in sensor technology

Application Note: (9H-Carbazol-4-yl)boronic Acid as a Versatile Fluorogenic Probe in Advanced Sensor Technology Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (9H-Carbazol-4-yl)boronic Acid as a Versatile Fluorogenic Probe in Advanced Sensor Technology

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Overview

The integration of molecular recognition elements with robust fluorophores is a cornerstone of modern analytical chemistry and diagnostic development. Among these, (9H-Carbazol-4-yl)boronic acid and its functionalized derivatives (e.g., phenylethynylated carbazoles and carbazole pyridinium boronic acids) have emerged as elite sensor scaffolds for the detection of saccharides and α -hydroxyl carboxylic acids.

The superiority of this scaffold relies on the synergistic fusion of two chemical domains:

  • The Carbazole Core (The Transducer): A rigid, planar, electron-rich heteroaromatic system. It boasts exceptional photostability, a high intrinsic fluorescence quantum yield, and serves as a highly tunable electron donor in photoinduced electron transfer (PeT) systems.

  • The Boronic Acid Moiety (The Receptor): A Lewis acid that reversibly forms covalent cyclic boronate esters with cis-1,2- or 1,3-diols. This complexation induces a hybridization shift at the boron atom (from neutral sp2 to anionic sp3 ), fundamentally altering the electronic communication between the receptor and the fluorophore.

Depending on the specific structural functionalization of the carbazole core, these sensors operate via two primary photophysical pathways: d-PeT (donor-excited Photoinduced Electron Transfer) [1] and AIE (Aggregation-Induced Emission) [2].

Photophysical Transduction Pathways

A. The d-PeT Mechanism (Selective for α -Hydroxy Acids)

In traditional a-PeT (acceptor-PeT) sensors, the fluorophore acts as the electron acceptor, often resulting in high, undesired background fluorescence at acidic pH. By rationally designing the carbazole core with specific electron-withdrawing/donating groups, researchers have engineered d-PeT sensors where the carbazole acts as the electron donor. These sensors exhibit near-zero background fluorescence at acidic pH (e.g., pH 5.6). Upon binding to an analyte like tartaric or mandelic acid, the thermodynamics of the electron transfer are modulated, effectively inhibiting the d-PeT quenching pathway and triggering a sharp fluorescence "turn-on"[1].

B. The AIE Mechanism (Selective for D-Glucose)

When functionalized into a water-soluble pyridinium salt, the carbazole boronic acid scaffold exhibits extraordinary selectivity for D-glucose via Aggregation-Induced Emission (AIE). The sensor binds to glucose to form a rigid 2:1 (sensor:analyte) macro-complex. This complexation renders the molecule highly hydrophobic, inducing rapid nano-aggregation. The aggregation restricts intramolecular motion (RIM) and forces the carbazole rings into a π−π stacking arrangement, generating a highly emissive excimer that boosts fluorescence by over 2,100-fold [2].

Quantitative Analytical Performance

The table below summarizes the field-validated performance metrics of carbazole-boronic acid derivatives across different sensing modalities.

Sensor ArchitectureTarget AnalyteTransduction MechanismOptimal pHFluorescence ResponseBinding Constant ( Ka​ )
Phenylethynylated-Carbazole Boronic Acid Tartaric / Mandelic Acidd-PeT Inhibition5.6Up to 8-fold Turn-On ∼102−103 M −1
Carbazole Pyridinium Boronic Acid (CPBA) D-GlucoseAIE ( π−π stacking)7.4 - 8.0> 2,100-fold Turn-On 2.3×106 M −1
Carbazole Pyridinium Boronic Acid (CPBA) D-FructoseAIE (Weak interaction)7.4 - 8.0< 2-fold Turn-On 2.7×104 M −1

Experimental Protocols

The following protocols provide self-validating workflows for utilizing carbazole-boronic acid sensors. Every step is grounded in physical chemistry to ensure reproducible assay development.

Protocol A: AIE-Based Fluorometric Titration for D-Glucose

This protocol utilizes a water-soluble carbazole boronic acid derivative to quantify glucose in physiological buffer systems.

Step 1: Preparation of the Sensor Stock Solution

  • Action: Dissolve the carbazole boronic acid sensor in anhydrous DMSO to yield a 1.0 mM stock solution.

  • Causality: While the functionalized sensor is water-soluble, initial dissolution in DMSO ensures complete molecular solvation, preventing premature, analyte-independent aggregation that would artificially elevate the baseline fluorescence.

Step 2: Buffer Preparation and pH Calibration

  • Action: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution and strictly adjust the pH to 7.4 using 0.1 M NaOH or HCl.

  • Causality: The binding affinity of boronic acids to saccharides is strictly pH-dependent. A pH of 7.4 mimics physiological conditions and ensures the boronic acid is maintained near its pKa​ , optimizing the thermodynamic equilibrium for the sp2→sp3 transition upon glucose binding.

Step 3: Analyte Titration and Incubation

  • Action: In a quartz cuvette, dilute the sensor stock into the PBS buffer to a final working concentration of 10 µM. Add increasing aliquots of D-glucose (ranging from 0 to 5 mM). Mix gently and incubate in the dark at 25°C for 15 minutes.

  • Causality: Covalent boronate esterification is a reversible thermodynamic process. The 15-minute incubation provides sufficient time for the system to reach equilibrium and for the 2:1 sensor-glucose aggregates to fully assemble.

Step 4: Spectroscopic Readout & Validation

  • Action: Excite the sample at the sensor's specific absorption maximum (e.g., 340 nm) and record the emission spectrum (typically peaking around 480-500 nm due to excimer formation). Run a parallel blank (sensor + buffer, no glucose) to establish the baseline.

  • Causality: The massive Stokes shift and the emergence of a new red-shifted emission peak confirm that the fluorescence is originating from the aggregated π−π stacked excimer state (AIE), rather than monomeric emission, validating the presence of glucose.

Protocol B: d-PeT Sensing of α -Hydroxy Acids

This protocol is optimized for phenylethynylated derivatives operating via electron transfer modulation.

Step 1: Solvent System Formulation

  • Action: Prepare a 1:1 (v/v) mixture of Methanol and 0.1 M Acetate buffer, adjusted to pH 5.6.

  • Causality: d-PeT sensors are specifically designed to have quenched background fluorescence at acidic pH. The methanol co-solvent is required to maintain the solubility of the highly conjugated, rigid phenylethynylated carbazole core.

Step 2: Analyte Introduction

  • Action: Introduce the target α -hydroxy acid (e.g., L-tartaric acid) to the solution.

  • Causality: The diol geometry of the α -hydroxy acid perfectly matches the binding pocket of the boronic acid. Binding lowers the free energy of the electron transfer process, inhibiting the d-PeT quenching pathway.

Step 3: Fluorescence Measurement

  • Action: Measure the fluorescence intensity before and after analyte addition. Calculate the enhancement factor ( I/I0​ ).

  • Causality: The restoration of the carbazole's intrinsic fluorescence directly correlates to the concentration of the bound analyte, allowing for precise quantitative modeling using the Benesi-Hildebrand equation.

Mechanistic Visualization

G Sensor Carbazole Boronic Acid (Monomer / Quenched) Complex Cyclic Boronate Ester (2:1 Complexation) Sensor->Complex + Analyte Target Analyte (Glucose / Diol) Analyte->Complex pH 7.4 Buffer Mechanism RIM & pi-pi Stacking (AIE Activation) Complex->Mechanism Hydrophobic Aggregation Signal Fluorescence Turn-On (Excimer Emission) Mechanism->Signal Radiative Decay Restored

Fig 1: Mechanistic workflow of carbazole boronic acid sensors via AIE and boronate esterification.

References

  • Zhang, X., Chi, L., Ji, S., Wu, Y., Song, P., Han, K., Guo, H., James, T. D., & Zhao, J. (2009). Rational Design of d-PeT Phenylethynylated-Carbazole Monoboronic Acid Fluorescent Sensors for the Selective Detection of α-Hydroxyl Carboxylic Acids and Monosaccharides. Journal of the American Chemical Society, 131(47), 17452–17463.[Link]

  • Oloub, M., Hosseinzadeh, R., Tajbakhsh, M., & Mohadjerani, M. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(40), 26201–26205.[Link]

Technical Notes & Optimization

Troubleshooting

purification methods for crude (9H-Carbazol-4-yl)boronic acid

Introduction (9H-Carbazol-4-yl)boronic acid is a pivotal building block in organic synthesis, particularly valued for its role in constructing complex molecules for organic electronics like OLEDs and in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(9H-Carbazol-4-yl)boronic acid is a pivotal building block in organic synthesis, particularly valued for its role in constructing complex molecules for organic electronics like OLEDs and in medicinal chemistry via Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, its purification from crude reaction mixtures presents unique challenges that can impede research and development. Common issues include the formation of anhydrides (boroxines), difficulties with standard chromatographic techniques, and the removal of structurally similar impurities.

This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome these obstacles, ensuring the acquisition of high-purity material essential for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (9H-Carbazol-4-yl)boronic acid?

The impurity profile typically depends on the synthetic route, which often involves lithiation of a carbazole precursor followed by quenching with a trialkyl borate.[3][4] Key impurities to anticipate include:

  • Boroxine: The most common impurity is the cyclic trimeric anhydride of the boronic acid, known as a boroxine.[5][6] This is formed by the dehydration of three boronic acid molecules and often co-exists in equilibrium with the acid form.[7][8] Commercial batches frequently contain varying amounts of this anhydride.[2]

  • Unreacted Starting Materials: Residual halogenated carbazole or the parent 9H-carbazole.

  • Homocoupled Byproducts: Dimeric carbazole species formed during lithiation steps.

  • Inorganic Boron Salts: Boric acid or borate salts resulting from hydrolysis or side reactions.[9][10]

Q2: My isolated product is a white solid that is poorly soluble, even in solvents like THF or acetone where it should be soluble. What is happening?

This is a classic sign of extensive boroxine formation. Boroxines are often more crystalline and significantly less soluble than their corresponding boronic acids.[6] The dehydration process to form the boroxine is reversible and can be driven by heating or storing the material under anhydrous conditions.[7][11] While this may seem problematic, the boroxine can be readily hydrolyzed back to the desired boronic acid by treatment with water, often under mild acidic or basic conditions.[7]

Q3: Can I use standard silica gel column chromatography for purification?

While possible, it is often challenging and not the recommended first approach. Boronic acids are polar and contain an empty p-orbital on the boron atom, causing them to interact strongly with the acidic silanol groups on the silica surface.[9] This can lead to significant issues such as:

  • Severe Streaking (Tailing): The product elutes slowly and over many fractions, resulting in poor separation and low purity.[9][12]

  • Decomposition: On-column decomposition or irreversible binding can lead to low recovery.[9]

  • Boroxine Formation: The slightly acidic nature and drying effect of the silica column can promote the conversion of the boronic acid to its less polar boroxine, further complicating elution and separation.

Alternatives like acid-base extraction or recrystallization are generally more effective and scalable.[9][13] If chromatography is necessary, reverse-phase (C18) chromatography is often a better choice.[9]

Q4: What is the general solubility profile of (9H-Carbazol-4-yl)boronic acid?

As a large, aromatic compound, its solubility is dictated by the polarity and hydrogen-bonding capabilities of the solvent. The general trends for arylboronic acids provide a good starting point for solvent selection in recrystallization and extraction.[1][14]

Solvent ClassSolubilityRecommended SolventsRationale & Use Case
Ethers HighTetrahydrofuran (THF), Dioxane, Diethyl EtherGood for dissolving the crude material for reactions or extractions.[1][14]
Ketones HighAcetone, 3-PentanoneUseful for dissolving the compound, but may be too strong for effective recrystallization.[14]
Chlorinated ModerateDichloromethane (DCM)Can be used in mixed-solvent systems for recrystallization or chromatography.[1][14]
Esters ModerateEthyl Acetate (EtOAc)A common and effective solvent for extraction and recrystallization.[13]
Hydrocarbons Very LowHexane, Heptane, TolueneExcellent as anti-solvents for precipitating the product during recrystallization.[1][14]
Water Very LowH₂OThe low solubility of the neutral form is exploited in precipitation after acidic/basic workups.[1]

Purification Strategy Decision Workflow

The choice of purification method depends heavily on the nature of the impurities. The following workflow can guide your decision-making process.

G start Crude (9H-Carbazol-4-yl)boronic acid check_impurities Main Impurities are Neutral/Non-polar? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_boroxine Product is Insoluble? (Likely Boroxine) check_impurities->check_boroxine No (Impurities are Polar) final_product Pure Boronic Acid acid_base->final_product recrystallize Recrystallize from Polar/Non-polar Solvent System check_boroxine->recrystallize No hydrolyze Hydrolyze Boroxine (Aqueous Workup/Recrystallization) check_boroxine->hydrolyze Yes recrystallize->final_product hydrolyze->recrystallize

Caption: Decision workflow for purifying crude (9H-Carbazol-4-yl)boronic acid.

Troubleshooting Guide

Problem: My acid-base extraction is inefficient, with low recovery or product precipitating at the interface.

  • Causality: (9H-Carbazol-4-yl)boronic acid is a weak acid. The pH of the aqueous base may be insufficient to fully deprotonate it and draw it into the aqueous layer. A pH > 11 is typically required. Emulsions can also form, trapping the product.

  • Solution:

    • Use a Stronger Base: Switch from saturated sodium bicarbonate (NaHCO₃) to a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation.[9]

    • Verify pH: Use pH paper to test the aqueous layer after extraction; if it is not strongly basic, add more base.

    • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently to break it.

    • Re-acidification: When recovering the product, acidify the basic aqueous layer slowly with 2-4 M HCl on an ice bath. The boronic acid should precipitate out. Ensure the final pH is acidic (pH 2-3) to minimize its solubility in water before filtering or re-extracting into an organic solvent like ethyl acetate.[15]

Problem: After purification, my NMR spectrum shows broad B-OH peaks and the integration is slightly off, suggesting impurity.

  • Causality: This is very likely due to the presence of both the boronic acid monomer and its boroxine trimer in solution, existing in equilibrium.[7][8] The B-OH protons of the boronic acid are broad due to exchange and quadrupolar relaxation from the boron nucleus. The boroxine has no B-OH protons, which can make NMR integration appear incorrect if you are only expecting the monomer.

  • Solution:

    • Confirm with D₂O: Add one drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The B-OH protons will exchange with deuterium and their signal will disappear. This simplifies the spectrum and confirms the signal's identity.

    • Force Equilibrium: To obtain a clean spectrum of only the monomer, ensure the sample is not completely anhydrous. The presence of a small amount of water will push the equilibrium from the boroxine back to the acid. Some researchers intentionally use NMR solvents that are not rigorously dried for this purpose.

Problem: Recrystallization gives me a fine powder that doesn't seem much purer, or the yield is very poor.

  • Causality: A fine powder suggests the product crashed out of solution too quickly, trapping impurities. Poor yield means the solvent system is not ideal—either the product is too soluble even when cold, or not soluble enough when hot.

  • Solution:

    • Systematic Solvent Screening: Use small vials to test solubility. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, try systems like Ethyl Acetate/Hexane, Dichloromethane/Heptane, or Ethanol/Water.[13][16]

    • Control Cooling Rate: After dissolving your crude product in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Once crystals begin to form, you can then place it in an ice bath or refrigerator to maximize yield. Rapid cooling (plunging directly into an ice bath) promotes precipitation, not crystallization.

    • Address Boroxine: If the crude material is mostly the insoluble boroxine, it will not dissolve well for recrystallization. In this case, use a solvent system containing a small amount of water (e.g., THF/water or Dioxane/water) to first hydrolyze the boroxine to the more soluble boronic acid before proceeding with cooling or adding an anti-solvent.

Detailed Purification Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This method is highly effective for removing neutral or basic organic impurities.

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase crude Crude Product + Neutral Impurities neutral_final Neutral Impurities salt Boronate Salt (Aq) crude->salt Shake & Separate base 1M NaOH base->salt precipitate Pure Boronic Acid (Solid) salt->precipitate Acidify to pH 2 acid 2M HCl acid->precipitate

Caption: Workflow for the acid-base extraction of (9H-Carbazol-4-yl)boronic acid.

Methodology:

  • Dissolution: Dissolve the crude (9H-Carbazol-4-yl)boronic acid in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1-2 M NaOH solution.

  • Shake and Separate: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to fully separate. The deprotonated boronate salt will partition into the upper aqueous layer.[9][15]

  • Isolate Aqueous Layer: Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the basic aqueous layer.

  • Re-extract (Optional): To maximize recovery, you can re-extract the organic layer with a fresh portion of 1-2 M NaOH and combine the aqueous layers.

  • Precipitation: Transfer the combined basic aqueous layers to a beaker and cool in an ice bath. While stirring, slowly add 2-4 M HCl dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper). A white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Recrystallization with In-Situ Boroxine Hydrolysis

This method is ideal when the crude material is highly insoluble due to boroxine formation.

  • Solvent Selection: Choose a solvent system such as Dioxane/Water or THF/Water.

  • Dissolution & Hydrolysis: Place the crude solid in a round-bottom flask with a stir bar. Add the primary solvent (e.g., Dioxane) until a slurry is formed (approx. 5-10 mL/g). Heat the mixture to 60-80 °C with stirring.

  • Add Water: Slowly add deionized water dropwise to the hot slurry. The solid should begin to dissolve as the boroxine hydrolyzes back to the more soluble boronic acid. Continue adding water until a clear, homogeneous solution is obtained. Avoid adding a large excess of water.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of (9H-Carbazol-4-yl)boronic acid should form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold 1:1 mixture of the solvent/water system, and then with a non-polar solvent like hexane.

  • Drying: Dry the crystals under high vacuum.

References

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Eckerd College. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available at: [Link]

  • Wikipedia. (n.d.). Boroxine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available at: [Link]

  • Tokunaga, Y. (2013). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. Available at: [Link]

  • Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • National Center for Biotechnology Information. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]

  • PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Frontier Specialty Chemicals. (n.d.). Organoborons. Available at: [Link]

  • Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/chemistry. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? : r/chemistry. Available at: [Link]

  • RSC Publishing. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. Available at: [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • PubChem. (n.d.). (9-Phenyl-9H-carbazol-4-yl)boronic acid. Available at: [Link]

  • ACS Publications. (2016). carbazole Molecular Rotor with Fast Solid State Intramolecular Dynamics and Crystallization-Induced Emission. Available at: [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]

Sources

Optimization

common side reactions and byproducts with (9H-Carbazol-4-yl)boronic acid

Welcome to the technical support center for (9H-Carbazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (9H-Carbazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of working with this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this guide based on our expertise and field-proven insights to ensure your experiments are successful.

Troubleshooting Guide: Common Side Reactions & Byproducts

This section addresses specific experimental challenges, their underlying causes, and provides actionable protocols for mitigation.

Issue 1: Low Yield of Desired Product and Presence of Carbazole Byproduct

Symptom: You observe a significant amount of carbazole in your reaction mixture by TLC, GC-MS, or NMR, with a corresponding decrease in the yield of your desired cross-coupled product.

Core Problem: Protodeboronation

Protodeboronation is a prevalent side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the parent arene (in this case, carbazole).[1] This reaction is often promoted by aqueous acidic or basic conditions and elevated temperatures.[1][2] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of this undesired process.[1][3]

Visualizing Protodeboronation

Protodeboronation cluster_main Desired Suzuki-Miyaura Coupling cluster_side Undesired Protodeboronation Carbazole_BA (9H-Carbazol-4-yl)boronic acid Catalyst Pd(0) Catalyst Carbazole_BA->Catalyst Transmetalation Carbazole_BA_side (9H-Carbazol-4-yl)boronic acid Aryl_Halide Ar-X Aryl_Halide->Catalyst Oxidative Addition Product Desired Product (Carbazolyl-Ar) Catalyst->Product Reductive Elimination Base Base Carbazole Carbazole (Byproduct) Carbazole_BA_side->Carbazole C-B Bond Cleavage Boric_Acid B(OH)₃ Proton_Source H⁺ Source (e.g., H₂O, ROH)

Caption: Desired Suzuki coupling vs. undesired protodeboronation pathway.

Mitigation Protocol: Suppressing Protodeboronation
  • Reagent Quality: Use fresh, high-purity (9H-Carbazol-4-yl)boronic acid. Over time, boronic acids can degrade.[4] Consider using more stable derivatives like pinacol esters if protodeboronation is persistent.[4]

  • Choice of Base: A careful selection of the base is crucial. While a base is necessary to activate the boronic acid for transmetalation, strongly basic aqueous conditions can accelerate protodeboronation.[5][6]

    • Recommendation: Start with a milder base such as K₃PO₄ or K₂CO₃. KF can also be effective, especially if your starting materials are base-sensitive.[2]

  • Solvent System: Minimize the amount of water in the reaction, or consider anhydrous conditions. However, be aware that some water is often necessary for the activity of certain bases like K₃PO₄.[7]

    • Recommendation: Use a solvent system like 1,4-dioxane/H₂O (e.g., 4:1 v/v) or anhydrous DMF.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling. High temperatures can promote the degradation of the boronic acid.[2]

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times can lead to increased byproduct formation.

ParameterStandard ConditionRecommended Modification for MitigationRationale
Base Strong bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, K₂CO₃, KF)Reduces the rate of base-mediated protodeboronation.[2]
Solvent Aqueous mixturesAnhydrous solvents (e.g., DMF, THF) or minimal H₂OMinimizes the proton source for protodeboronation.[7]
Temperature High (e.g., >100 °C)Lower (e.g., 80-90 °C)Decreases the thermal degradation of the boronic acid.
Reagent Form Boronic AcidPinacol or MIDA boronate estersEsters are generally more stable to protodeboronation.[4]
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Dicarbazole)

Symptom: You isolate a significant amount of a homocoupled product, 4,4'-bi-9H-carbazole, alongside your desired product.

Core Problem: Oxidative Homocoupling

This side reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl.[8] The presence of oxygen is a major contributor to this pathway, as it can reoxidize the Pd(0) catalyst and facilitate the homocoupling process.[4][8][9] This is particularly problematic when using a Pd(II) precatalyst, as its reduction to the active Pd(0) can sometimes be coupled with the oxidation of the boronic acid.[4]

Visualizing Homocouplingdot

Homocoupling Carbazole_BA Carbazole_BA Carbazole_BA1 Carbazole_BA1

Sources

Troubleshooting

Technical Support Center: Optimizing (9H-Carbazol-4-yl)boronic Acid Cross-Couplings

Welcome to the Technical Support Center for advanced catalytic cross-couplings. Coupling at the 4-position of the carbazole core presents a unique intersection of two notorious chemical challenges: severe steric hindranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced catalytic cross-couplings. Coupling at the 4-position of the carbazole core presents a unique intersection of two notorious chemical challenges: severe steric hindrance and rapid protodeboronation .

The 4-position is located in the sterically congested "bay region" of the carbazole tricyclic core[1][2]. This steric bulk dramatically slows down the transmetalation step of the Suzuki-Miyaura catalytic cycle. Concurrently, electron-rich heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation. When transmetalation is slow, the boronic acid degrades before it can couple.

This guide provides mechanistic troubleshooting, validated protocols, and optimized catalyst selections to help you overcome these barriers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing massive protodeboronation (recovery of 9H-carbazole) instead of my cross-coupled product. Why is this happening, and how do I stop it? A1: Protodeboronation is a base-catalyzed degradation pathway. Under standard Suzuki conditions (e.g., aqueous Na₂CO₃), the boronic acid is converted into a reactive boronate anion. If the subsequent transmetalation step is hindered—as it is by the bay region of the carbazole 4-position—the boronate anion undergoes rapid C-B bond cleavage (protonolysis). Causality & Solution: You must outpace the degradation. Do not rely solely on converting the boronic acid to a pinacol ester (Bpin); recent kinetic studies demonstrate that esterification does not necessarily impart greater stability, as prehydrolytic pathways often dominate[3][4]. Instead, use a highly active precatalyst that rapidly generates a monoligated Pd(0) species, and switch to a milder base (like CsF or K₃PO₄) to limit the instantaneous concentration of the boronate anion.

Q2: Which ligand class is best suited for the steric hindrance at the carbazole 4-position? A2: Dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended. Causality & Solution: The steric bulk of the bay region clashes with the incoming palladium complex. Buchwald ligands are electron-rich, which accelerates the oxidative addition of your aryl halide, and their extreme steric bulk forces the palladium center into a highly reactive monoligated state (L₁Pd). This lowers the activation energy for transmetalating sterically hindered substrates and accelerates the final reductive elimination step[5][6].

Q3: Should I use anhydrous conditions or a biphasic aqueous system? A3: For highly unstable boronic acids, anhydrous or low-water conditions are preferred. A combination of catalytic Pd(OAc)₂ and SPhos in conjunction with CsF in anhydrous isopropanol or dioxane has been shown to effectively minimize protodeboronation[6]. Alternatively, using an XPhos-based precatalyst allows the reaction to proceed at room temperature or 40 °C, which suppresses thermal degradation pathways even in the presence of trace water[5].

Section 2: Visualizing the Reaction Dynamics

To understand how to optimize your yield, you must visualize the competing pathways. The goal of your catalyst and base selection is to accelerate the green pathway while suppressing the red pathway.

Pathway A Carbazol-4-yl Boronic Acid B Boronate Anion (Reactive) A->B Base (OH⁻/F⁻) C Pd-Transmetalation (Productive) B->C Fast (Bulky Ligand) D Protodeboronation (Degradation) B->D High pH / Slow Kinetics E Cross-Coupled Product C->E Reductive Elimination

Competing pathways: Suzuki-Miyaura transmetalation vs. protodeboronation.

Section 3: Quantitative Catalyst Selection Data

Below is a summary of catalyst system performance when applied to sterically hindered, protodeboronation-prone heteroaryl boronic acids. Use this to select your starting conditions.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldMechanistic Rationale
Pd(PPh₃)₄ Na₂CO₃ (aq)Toluene / H₂O90 °C< 15%Avoid. Slow transmetalation; high pH and heat rapidly degrade the boronic acid.
Pd(OAc)₂ / SPhos CsFIsopropanol80 °C75–85%CsF provides mild activation without high pH; SPhos accommodates bay-region bulk[6].
XPhos Pd G3 K₃PO₄ (aq)THF or Dioxane40 °C> 90%G3 precatalyst ensures rapid generation of active Pd(0). Low temp prevents degradation[5].
Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄Toluene80 °C70–80%P(t-Bu)₃ is small enough to avoid ligand-substrate clashes but bulky enough to promote elimination.

Section 4: Validated Experimental Protocol

This self-validating protocol utilizes the XPhos Pd G3 precatalyst system. By using a Generation 3 (G3) precatalyst, you ensure a perfect 1:1 ratio of Palladium to Ligand, avoiding the slow activation and off-cycle resting states associated with traditional Pd(OAc)₂/ligand mixtures.

Step-by-Step Methodology:
  • Inert Preparation: Transfer a magnetic stir bar, the aryl halide (1.0 equiv, 0.5 mmol), and (9H-Carbazol-4-yl)boronic acid (1.5 equiv, 0.75 mmol) into an oven-dried Schlenk flask or reaction vial.

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2–5 mol%). Self-Validation Check: The G3 precatalyst should be a free-flowing solid. If it has darkened significantly, it has degraded and will lead to poor initiation.

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed THF or 1,4-Dioxane via syringe.

  • Reaction Execution: Stir the mixture vigorously at 40 °C. The highly active XPhos system allows for rapid coupling, typically reaching completion in 30 to 120 minutes[5].

  • Monitoring & Quench: Monitor via TLC or LCMS. Once the aryl halide is consumed, quench the reaction by filtering the mixture through a short pad of Celite, eluting with ethyl acetate, and concentrate under reduced pressure.

Workflow N1 1. Glovebox Setup (Inert Atmosphere) N2 2. Load Precatalyst (e.g., Pd-XPhos G3) N1->N2 N3 3. Add Carbazole Boronic Acid & Aryl Halide N2->N3 N4 4. Add Mild Base (e.g., CsF or K3PO4) N3->N4 N5 5. Solvent Addition (Anhydrous / Degassed) N4->N5 N6 6. Stir at 40°C (Rapid Kinetics) N5->N6 N7 7. Quench & Workup N6->N7

Optimized step-by-step workflow for sterically hindered boronic acid coupling.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society |[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides | RSC Publishing |[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | National Institutes of Health (PMC) |[Link]

  • Bridging the Gap: Synthesis of Bay-Annulated Hexa-peri-hexabenzocoronenes | OUR Archive (University of Otago) |[Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | The Journal of Organic Chemistry |[Link]

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of (9H-Carbazol-4-yl)boronic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops during Suzuki-Miyaura cross-coupling reactions involving carbazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops during Suzuki-Miyaura cross-coupling reactions involving carbazole derivatives. More often than not, the culprit is not the catalyst or the ligand, but the hidden degradation of the (9H-Carbazol-4-yl)boronic acid starting material.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your organoboron reagents.

Section 1: Core Troubleshooting & FAQs

Q1: My neat (9H-Carbazol-4-yl)boronic acid powder degraded after just a few weeks on the bench. Why did this happen when solids are usually more stable than solutions? A1: The primary degradation pathway for free boronic acids is protodeboronation —a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the active reagent[1]. Counterintuitively, storing the reagent as a neat solid can actually accelerate this process. Mechanistic studies published by reveal a solid-state pre-organization effect[2]. In the crystal lattice, boronic acid molecules align in a specific supramolecular geometry that significantly lowers the entropic barrier for protodeboronation when exposed to trace adventitious moisture[2].

Q2: If neat storage promotes degradation, how should I store the free boronic acid for routine use? A2: To disrupt the degradation-promoting crystal lattice, you should store the free boronic acid as a solution. Dissolving the reagent in a solvent like tetrahydrofuran (THF) at a concentration of ~0.5 M breaks the pre-organized arrangement[3]. When stored in THF at 4°C, notoriously unstable boronic acids undergo little to no decomposition over 1–2 months, representing a massive improvement over neat benchtop storage[2].

Q3: I need long-term stability (>6 months) for a drug development campaign. What are my best options? A3: For long-term storage, you must chemically protect the electrophilic boron center. Converting the free acid into a pinacol (Bpin) ester or an N-methyliminodiacetic acid (MIDA) ester shields the boron moiety from both protodeboronation and oxidation[1]. Alternatively, converting it to a potassium trifluoroborate salt creates a stable tetracoordinated boron species that minimizes decomposition pathways during storage, as highlighted by [4]. These protected derivatives are highly air- and water-stable[4] and can be stored in a cool, dark place with minimal risk of degradation[5].

Section 2: Quantitative Stability & Storage Data

To facilitate easy comparison of your storage options, the following table summarizes the expected shelf-life and primary degradation risks associated with different formats of carbazole boronic acids.

Storage FormatStorage ConditionPrimary Degradation RiskEstimated Shelf-Life
Neat Free Acid Ambient, AirProtodeboronation, Oxidation< 2-4 Weeks
0.5 M THF Solution 4°C, SealedSolvent Evaporation2-4 Months
Pinacol Ester (Bpin) Ambient, DarkMinimal (Highly Stable)> 1-2 Years
Trifluoroborate Salt Ambient, DesiccatedMinimal (Tetracoordinated)> 2 Years
Section 3: Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating ¹H NMR Assay for Protodeboronation

Causality: Before committing expensive carbazole building blocks to a catalytic cycle, you must verify the integrity of the C-B bond. Free boronic acids form anhydrides (boroxines) in non-polar solvents like CDCl₃, leading to broad, uninterpretable spectra. Using DMSO-d₆ breaks up these boroxines, providing a clear monomeric spectrum for accurate quantification[1].

  • Preparation: Weigh ~5 mg of (9H-Carbazol-4-yl)boronic acid and dissolve it completely in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standard: Add a known micro-amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for absolute quantification.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans)[1].

  • Self-Validation Checkpoint: Look for a sharp singlet integrating to 2H around 8.0–8.5 ppm, which corresponds to the intact B-OH protons. If protodeboronation has occurred, this signal will disappear, and you will observe a new aromatic proton signal corresponding to the C4 position of the degraded 9H-carbazole core. The ratio of the intact carbazole aromatic protons to the internal standard confirms the exact active molarity.

Protocol 2: Conversion to (9H-Carbazol-4-yl)boronic Acid Pinacol Ester

Causality: Esterification shifts the boron from a highly reactive Lewis acidic state to a sterically shielded, stable ester. Because the reaction produces water, adding a desiccant like MgSO₄ drives the equilibrium to completion via Le Chatelier's principle.

  • Reaction Setup: In an oven-dried flask, dissolve 1.0 eq of (9H-Carbazol-4-yl)boronic acid and 1.1 eq of pinacol in anhydrous dichloromethane (DCM) or THF.

  • Water Scavenging: Add 5.0 eq of anhydrous MgSO₄ to the stirring solution.

  • Incubation: Stir the suspension at room temperature for 12–24 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The Bpin ester is significantly less polar than the free boronic acid and will elute with a much higher R_f value. The disappearance of the baseline-stuck free acid confirms completion.

  • Workup: Filter the mixture to remove the hydrated MgSO₄ salts, and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Post-Process): Analyze the crude product via ¹H NMR in CDCl₃. The appearance of a massive 12H singlet at ~1.35 ppm confirms the successful incorporation of the pinacol protecting group.

Section 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between the storage state of the boronic acid, its degradation pathways, and the chemical strategies used to protect it.

G A (9H-Carbazol-4-yl)boronic Acid (Neat Solid) B Protodeboronation (Trace H2O) A->B Solid-State Pre-organization C Oxidation (O2/Air) A->C Extended Air Exposure E Solution Storage (THF, 0.5 M) A->E Disrupts Crystal Lattice F Esterification (Pinacol/MIDA) A->F Chemical Protection D Degraded Products (Carbazole + Boric Acid) B->D C-B Bond Cleavage C->D Boron Center Oxidation G Stable Carbazole Boronate Derivative F->G Caged/Steric Shielding

Degradation pathways and stabilization strategies for carbazole boronic acids.

Section 5: References
  • Title: Boronic acids as agents of their own destruction: Experimental and computational studies Source: Morressier URL: [Link]

  • Title: A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids Source: RSC Publishing (Chemical Communications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (9H-Carbazol-4-yl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists facing critical bottlenecks in synthesizing carbazole-derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists facing critical bottlenecks in synthesizing carbazole-derived building blocks. (9H-Carbazol-4-yl)boronic acid is highly sought after for Suzuki-Miyaura cross-couplings in OLED and pharmaceutical applications [1]. However, scaling up its synthesis presents severe challenges, primarily due to the steric hindrance at the 4-position (peri-position), the necessity of cryogenic lithiation, and the molecule's extreme susceptibility to protodeboronation [4].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind each synthetic choice, provide a self-validating scale-up protocol, and address specific failure modes through an in-depth troubleshooting FAQ.

Core Synthesis Workflow

The most reliable industrial route avoids direct borylation and instead relies on a carefully orchestrated N-protection, halogen-metal exchange, and electrophilic trapping sequence [1, 2].

SynthesisWorkflow Start 4-Bromo-9H-carbazole Starting Material Protect N-Protection (THP) Blocks N-H deprotonation Start->Protect Lithiation Lithiation (n-BuLi, -78°C) Halogen-Metal Exchange Protect->Lithiation Borylation Borylation (B(OiPr)3) Electrophilic Trapping Lithiation->Borylation Hydrolysis Acidic Hydrolysis Cleaves Borate & THP Borylation->Hydrolysis Product (9H-Carbazol-4-yl)boronic acid Final Product Hydrolysis->Product

Workflow for (9H-Carbazol-4-yl)boronic acid synthesis via lithiation-borylation.

Self-Validating Scale-Up Protocol (100g Scale)

To ensure trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Phase 1: N-Protection (Formation of THP-Protected Intermediate)
  • Causality: The unprotected carbazole N-H proton (pKa ~16) will rapidly consume one equivalent of n-butyllithium. This forms a lithium amide that is highly insoluble in THF at cryogenic temperatures, creating a heterogeneous slurry that severely limits the efficiency of the subsequent halogen-metal exchange.

  • Procedure: Suspend 100g of 4-bromo-9H-carbazole in 1L of anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) and 0.1 equivalents of pyridinium p-toluenesulfonate (PPTS). Stir at 40°C for 12 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot. Wash with saturated NaHCO₃, dry, and run HPLC. Validation requirement: >98% conversion. The reaction mixture must be a completely homogeneous solution before proceeding to aqueous workup and solvent swap to THF.

Phase 2: Cryogenic Lithiation & Borylation
  • Causality: Halogen-metal exchange at the sterically hindered 4-position requires strict kinetic control. Above -60°C, the highly reactive organolithium intermediate will abstract a proton from the THF solvent or undergo Wurtz-Fittig coupling. Triisopropyl borate is selected over trimethyl borate because its bulky isopropyl groups prevent multiple additions that lead to unwanted borinic acids [3].

  • Procedure: Dissolve the protected intermediate in 1.5L of anhydrous THF. Cool the reactor jacket to -85°C to achieve an internal temperature of -78°C. Add 1.1 equivalents of n-BuLi (2.5M in hexanes) dropwise at a rate that maintains the internal temperature below -70°C. Stir for 1.5 hours [2]. Rapidly add 1.2 equivalents of triisopropyl borate (B(OiPr)₃) in one portion.

  • Self-Validation (IPC):

    • Post-Lithiation: The solution will turn a deep, persistent orange/red. Quench a 1 mL aliquot in MeOD. GC-MS must show >95% deuterium incorporation at the 4-position, confirming successful lithiation.

    • Post-Borylation: Upon addition of B(OiPr)₃, the vibrant color must immediately dissipate to a pale yellow, confirming the electrophilic trapping of the carbanion.

Phase 3: Deprotection and Hydrolysis
  • Causality: The reaction yields a borate ester protected by a THP group. Mild acidic hydrolysis is required to simultaneously cleave the THP group and hydrolyze the isopropyl borate to the free boronic acid.

  • Procedure: Warm the reactor to 0°C. Slowly add 2M HCl until the pH reaches 2.0. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate.

  • Self-Validation (IPC): HPLC monitoring must show the disappearance of the intermediate boronate ester and the emergence of a more polar peak corresponding to the free boronic acid.

Troubleshooting & FAQs

Q1: During the 100g scale-up of the lithiation step, my yield plummeted from 85% (lab scale) to 40%. What is causing this discrepancy?

Causality & Solution: You are experiencing heat transfer limitations. At the 1g scale, a dry ice/acetone bath easily dissipates the heat of the highly exothermic n-BuLi addition. At the 100g scale, localized exotherms occur at the point of reagent drop. If the micro-environment exceeds -60°C, the aryllithium species degrades.

  • Actionable Fix: Implement a Continuous Stirred-Tank Reactor (CSTR) or flow chemistry setup for the lithiation step. If batch processing is mandatory, use a subsurface dosing dip-tube to introduce the n-BuLi directly into the high-shear zone of the impeller, and extend the dosing time by 300%.

Q2: My isolated (9H-Carbazol-4-yl)boronic acid degrades into plain carbazole within days of storage. How can I prevent this?

Causality & Solution: This is protodeboronation , the most significant side reaction for electron-rich boronic acids [5]. The electron-donating nature of the carbazole nitrogen pushes electron density into the aromatic ring. If any residual base is present from workup, the boronic acid forms a tetrahedral "ate" complex, which dramatically lowers the activation energy for carbon-boron bond fission via σ-bond metathesis[4].

  • Actionable Fix: Never store the free boronic acid at room temperature. For long-term storage, convert the free acid to a pinacol ester. Esterification provides immense steric shielding that physically prevents the formation of the destructive ate-complex [6].

Protodeboronation BA Carbazol-4-yl Boronic Acid Base High pH (>10) Forms Ate-Complex BA->Base Base Catalysis Acid Low pH (<3) Protonates Carbazole BA->Acid Acid Catalysis Sol1 Buffer Workup (pH 6-7) BA->Sol1 Prevention Sol2 Convert to Pinacol Ester BA->Sol2 Stabilization Deg Protodeboronation Yields Carbazole + B(OH)3 Base->Deg σ-bond metathesis Acid->Deg ipso-substitution

Mechanisms of protodeboronation and strategic interventions for stabilization.

Q3: HPLC analysis of my final product shows a broad, tailing peak with multiple shoulders, but the NMR is relatively clean. Is my product impure?

Causality & Solution: Your product is likely pure, but your analytical method is failing. Boronic acids reversibly dehydrate to form cyclic trimeric anhydrides (boroxines) in solution. On a reverse-phase HPLC column, the equilibrium between the free acid and the boroxine shifts continuously, resulting in broad, unquantifiable peaks.

  • Actionable Fix: Add a capping agent directly to your HPLC vial. Dissolve your sample in a solution of 5% pinacol in acetonitrile. This instantly converts the dynamic boronic acid/boroxine mixture into a stable, single pinacol boronate ester, yielding a sharp, accurate HPLC peak.

Quantitative Data & Strategy Tables

Table 1: N-Protecting Group Strategies for Carbazole Lithiation

Choosing the right protecting group is a balance of atom economy and downstream processing compatibility.

Protecting GroupAtom EconomyDeprotection ConditionsScale-up SuitabilityCausality / Notes
None (2 eq. BuLi)HighN/APoorHeterogeneous N-Li limits reactivity; requires excess base and causes severe stirring issues at scale.
THP ModerateMild Acid (HCl)Excellent Easy to install/remove. The mild acidic cleavage avoids extreme pH levels that trigger protodeboronation.
Boc LowStrong Acid (TFA)ModerateThermally labile during exothermic steps; TFA workup can induce acid-catalyzed protodeboronation.
SEM LowFluoride (TBAF)PoorCost-prohibitive for >100g scale; generates difficult-to-remediate fluoride waste streams.
Table 2: Protodeboronation Kinetics and pH Dependence

Data modeling the stability of electron-rich heteroaryl boronic acids across different pH environments[4, 6].

ConditionPredominant Boron SpeciesRelative StabilityPrimary Degradation Mechanism
pH < 3 Neutral Boronic AcidLowAcid-catalyzed electrophilic ipso-substitution.
pH 6 - 7 Neutral Boronic AcidHigh Stable; minimal ate-complex formation.
pH > 10 Boronate Ate-ComplexVery LowBase-catalyzed σ-bond metathesis.
Pinacol Ester Boronate EsterVery High Steric shielding physically prevents ate-complex formation.

References

  • Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid - Smolecule. Smolecule. 1

  • How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ. Guidechem. 2

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. 3

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization. ACS Publications.4

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC / NIH. 5

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 6

Sources

Optimization

Technical Support Center: Overcoming Protodeboronation in (9H-Carbazol-4-yl)boronic Acid Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing critical yield losses during the Suzuki-Miyaura cross-coupling of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing critical yield losses during the Suzuki-Miyaura cross-coupling of highly sensitive heteroaryl boronic acids.

Here, we dissect the specific failure modes of (9H-Carbazol-4-yl)boronic acid and provide field-proven, self-validating methodologies to rescue your synthetic workflows.

The Causality Engine: Why Carbazol-4-yl Boronic Acids Fail

Protodeboronation (PDB) is the undesired protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. When working with (9H-Carbazol-4-yl)boronic acid, researchers often observe complete consumption of the starting material with zero desired product formation. This occurs due to a "perfect storm" of steric and electronic factors:

  • Steric Hindrance (The Transmetalation Bottleneck): The 4-position of the carbazole core is located in the "bay region." The proximity of the peri-proton at the C5 position creates severe steric clash. This physical barrier drastically increases the activation energy required for the palladium transmetalation step, slowing the desired catalytic cycle to a crawl.

  • Electronic Activation (The Degradation Accelerator): Carbazole is an electron-rich heteroaromatic system. Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion [ArB(OH)3​]− . The electron-rich nature of the carbazole ring stabilizes the transition state during the electrophilic attack by water/protons, leading to rapid C-B bond cleavage[2].

Because transmetalation is slow and C-B cleavage is fast, the kinetic competition heavily favors degradation.

Mechanism BA (9H-Carbazol-4-yl) boronic acid Anion Boronate Anion [ArB(OH)₃]⁻ BA->Anion Pre-equilibrium Base Base (OH⁻) Base->Anion TM Transmetalation (Sterically Hindered) Anion->TM Pd(0) Catalyst PDB Protodeboronation (C-B Cleavage) Anion->PDB Electrophilic Attack CC Cross-Coupling Product TM->CC Reductive Elimination H2O H₂O / H⁺ H2O->PDB Degrad Carbazole (Degraded) PDB->Degrad Fast at high Temp

Mechanistic divergence: Suzuki-Miyaura coupling vs. protodeboronation in sterically hindered substrates.

Diagnostic Matrix: Kinetic Competition Parameters

To successfully couple this substrate, you must manipulate the reaction parameters to invert the kinetic competition. The table below summarizes how specific variables impact the half-life ( t1/2​ ) of the boronic acid versus the rate of cross-coupling.

Reaction ParameterConditionImpact on PDB Half-Life ( t1/2​ )Impact on Coupling RateConclusion
Base / Solvent Aq. Na2​CO3​ / THF< 30 mins (Rapid degradation)Moderate❌ Avoid
Base / Solvent Anhydrous K3​PO4​ / Dioxane> 12 hours (Stabilized)Fast (with active Pd)✅ Optimal
Temperature 80 °C to 100 °C< 10 mins (Thermal cleavage)Fast❌ Avoid
Temperature 25 °C to 40 °C> 24 hours Moderate✅ Optimal
Catalyst Type Pd(PPh3​)4​ N/A (Degrades before activation)Extremely Slow❌ Avoid
Catalyst Type XPhos Pd G3 / G4N/A (Protected)Extremely Fast ✅ Optimal

Tactical Q&A (Troubleshooting Guide)

Q1: My LC-MS shows complete consumption of (9H-Carbazol-4-yl)boronic acid, but the only mass I see corresponds to carbazole. What happened? A1: You are observing quantitative protodeboronation. The base in your reaction generated the highly reactive boronate anion, and the water in your solvent (or aqueous base) acted as a proton source to cleave the C-B bond[2]. You must switch to strictly anhydrous conditions.

Q2: I switched to anhydrous conditions, but my reaction is completely stalled. Why? A2: By removing water, you have suppressed PDB, but you have also reduced the solubility of your inorganic base, which is required to drive transmetalation. Furthermore, standard catalysts like Pd(PPh3​)4​ cannot overcome the steric bulk of the bay-region C4 position. You must pair anhydrous conditions with a highly active, bulky catalyst system (e.g., XPhos Pd G3) that can force the transmetalation step.

Q3: Should I convert my boronic acid to a pinacol ester (Bpin) or MIDA ester? A3: Yes. Esterification does not universally prevent degradation[2], but bulky esters like Bpin slow down the pre-equilibrium formation of the vulnerable boronate anion. MIDA esters are even better, acting as a "slow-release" mechanism that keeps the concentration of the reactive boronic acid extremely low, ensuring it is consumed by the palladium catalyst faster than it can be degraded by water.

Q4: Why do you recommend Buchwald G3/G4 precatalysts specifically? A4: The success of coupling unstable boronic acids depends entirely on the rapid generation of the active L−Pd(0) species. G3/G4 precatalysts activate almost instantaneously under mild basic conditions at room temperature. This allows the cross-coupling cycle to begin immediately, outcompeting the kinetics of protodeboronation.

Self-Validating Protocol: Anhydrous Fast-Coupling

This protocol utilizes XPhos Pd G3 and anhydrous conditions to ensure the transmetalation rate exceeds the degradation rate. It includes a built-in validation checkpoint to verify catalyst activation.

Materials Required:
  • (9H-Carbazol-4-yl)boronic acid pinacol ester (Bpin) (1.2 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • XPhos Pd G3 precatalyst (2–5 mol%)

  • Anhydrous K3​PO4​ (powdered, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (sparged with N2​ for 30 mins)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, add the aryl halide, carbazolyl boronic ester, XPhos Pd G3, and powdered anhydrous K3​PO4​ to an oven-dried vial equipped with a magnetic stir bar.

    • Causality: Eliminating atmospheric moisture removes the primary proton source responsible for the base-catalyzed C-B bond cleavage.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Transfer out of the glovebox and inject the degassed, anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.

  • Mild Activation: Stir the reaction vigorously at room temperature (25 °C) for 1 hour. Do not exceed 40 °C.

    • Causality: XPhos Pd G3 activates rapidly at room temperature. Heating the reaction before the catalyst is fully activated will exponentially increase the rate of thermal protodeboronation without accelerating the coupling.

  • Validation Checkpoint (Self-Validation): After 30 minutes, remove a 50 µL aliquot via syringe. Quench into a 1:1 mixture of EtOAc and water. Analyze the organic layer via GC-FID or LC-MS.

    • Diagnostic: A successful trajectory is indicated by a Product:Carbazole ratio of >10:1. If carbazole is the major peak, your system contains trace water, or the precatalyst failed to activate. If starting materials remain untouched, increase the temperature to 40 °C.

  • Workup: Once complete (typically 2–4 hours), dilute with EtOAc, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate under reduced pressure.

Optimization S1 Identify Degradation S2 Switch to Bpin / MIDA S1->S2 S3 Use Fast Catalyst (XPhos Pd G3) S2->S3 S4 Anhydrous Conditions S3->S4 S5 High Yield Coupling S4->S5

Step-by-step workflow for optimizing coupling conditions to outcompete protodeboronation.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021. URL:[Link]

  • Protodeboronation. Wikipedia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of (9H-Carbazol-4-yl)boronic Acid Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique challenges of monitoring (9H-Carbazol-4-yl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique challenges of monitoring (9H-Carbazol-4-yl)boronic acid in chemical workflows, particularly Suzuki-Miyaura cross-couplings.

Diagnostic Workflows & Mechanistic Pathways

Monitoring carbazole-based boronic acids is notoriously difficult due to their dynamic speciation in solution and their susceptibility to degradation. The flowchart below outlines the primary analytical failure modes and their corrective actions.

Workflow A Reaction Sample: (9H-Carbazol-4-yl)boronic acid B LC-MS Analysis A->B C Issue: Multiple Peaks (m/z 211 & 580) B->C Peak Splitting D Issue: High 9H-Carbazole (m/z 167) B->D Mass Balance Loss E Cause: Boroxine Trimerization (Dehydration) C->E F Cause: Base-Mediated Protodeboronation D->F G Fix: 10mM NH4OAc Buffer or Pre-column Derivatization E->G H Fix: Lower Reaction pH or Use Pinacol Ester F->H

Diagnostic workflow for common analytical issues in (9H-Carbazol-4-yl)boronic acid monitoring.

Troubleshooting & FAQs

Q1: Why do I see multiple peaks for (9H-Carbazol-4-yl)boronic acid in my HPLC/LC-MS chromatogram, even when the standard is pure? A1: This is caused by the dynamic equilibrium between the free boronic acid and its dehydrated trimer, boroxine. In standard aqueous/organic mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), the boronic acid partially dehydrates on-column. Causality: Boronic acids lack a strong chromophore and interact strongly with residual silanol groups on C18 columns, causing peak tailing. Furthermore, the mass spectrometer will detect both the monomer (m/z ~211) and the boroxine trimer (m/z ~580). Solution: Buffer the mobile phase with 10 mM ammonium acetate to suppress boroxine formation and improve peak shape [2]. Alternatively, bypass the equilibrium entirely by derivatizing the sample prior to injection.

Q2: My Suzuki-Miyaura coupling shows low product yield, and LC-MS indicates a massive 9H-carbazole peak. What is happening? A2: Your starting material is undergoing base-mediated protodeboronation. Causality: The 4-position of the carbazole ring is the "peri" position. It is in close spatial proximity to the C5-proton, creating significant steric hindrance. During a Suzuki coupling, the alkaline conditions convert the planar, sp²-hybridized boronic acid into a tetrahedral, sp³-hybridized arylboronate anion. This geometry change forces the substituents out of the plane, dramatically increasing the steric clash with the C5-proton. To relieve this immense steric strain, the molecule rapidly cleaves the C-B bond, yielding 9H-carbazole and boric acid [3]. Solution: Switch to a weaker base (e.g., K₂HPO₄ instead of KOH/NaOH), lower the reaction temperature, or use the pre-formed pinacol ester ((9H-Carbazol-4-yl)boronic acid pinacol ester) under anhydrous conditions to slow down the formation of the highly reactive boronate anion.

Mechanism BA Boronic Acid (sp²) Sterically Tolerable Anion Boronate Anion (sp³) High Steric Strain BA->Anion OH⁻ (High pH) Anion->BA H⁺ (Low pH) TS Transition State C-B Cleavage Anion->TS H₂O Prod 9H-Carbazole + B(OH)3 TS->Prod Irreversible

Base-mediated protodeboronation pathway driven by peri-position steric strain.

Q3: How can I quantify trace levels of unreacted (9H-Carbazol-4-yl)boronic acid in my final active pharmaceutical ingredient (API)? A3: Regulatory guidelines (e.g., ICH M7) often require monitoring boronic acids at parts-per-million (ppm) levels due to their potential mutagenicity. Direct LC-MS/MS is often insufficiently sensitive due to poor ionization. Causality: The lack of easily ionizable basic/acidic sites on the carbazole-boronic acid complex leads to poor electrospray ionization (ESI) efficiency. Solution: Implement a pre-column derivatization step using a diol (such as pinacol or N-methyliminodiacetic acid, MIDA). This locks the boron atom into a stable, easily ionizable ester, increasing sensitivity by several orders of magnitude and ensuring a single, sharp chromatographic peak [1].

Step-by-Step Analytical Methodologies

Protocol A: High-Throughput LC-MS Reaction Monitoring

This self-validating protocol is designed to monitor the consumption of (9H-Carbazol-4-yl)boronic acid and product formation without pre-derivatization, utilizing buffered mobile phases to ensure single-peak integrity [2].

Step 1: Sample Quenching & Dilution

  • Extract a 10 µL aliquot from the Suzuki-Miyaura reaction mixture.

  • Immediately quench into 990 µL of cold Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to neutralize the base and halt protodeboronation.

  • Vortex for 10 seconds and centrifuge at 10,000 rpm for 2 minutes to precipitate palladium salts.

Step 2: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Critical: Do not use TFA, as strong acids can strip the boron.

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

Step 3: Mass Spectrometry (ESI)

  • Operate in Negative Ion Mode (ESI-) . Boronic acids readily form [M-H]⁻ adducts.

  • Monitor the target mass for (9H-Carbazol-4-yl)boronic acid (m/z 210.1 for [M-H]⁻).

  • Monitor for 9H-carbazole (m/z 166.1 for [M-H]⁻) to quantify protodeboronation.

Protocol B: Trace-Level Derivatization for API Quantification

Use this protocol for QA/QC batch release testing where ppm-level sensitivity is required [1].

Step 1: Matrix Preparation

  • Dissolve 10 mg of the final API in 1.0 mL of LC-MS grade DMSO.

Step 2: Derivatization Reaction

  • Add 100 µL of a 0.1 M Pinacol solution (in Acetonitrile) to the API solution.

  • Add 10 µL of MS-grade Acetic Acid to catalyze the esterification.

  • Incubate at 40°C for 30 minutes. The reaction is self-validating: the conversion of boronic acid to the pinacol ester is >99% under these conditions.

Step 3: LC-MS/MS (MRM) Analysis

  • Inject 2 µL of the derivatized mixture onto the LC-MS/MS system.

  • Utilize Multiple Reaction Monitoring (MRM) targeting the transition of the pinacol ester.

  • Quantify against a matrix-matched calibration curve of pre-derivatized standard.

Quantitative Data & Method Parameters

To ensure reproducibility, compare your system parameters against the optimized benchmarks below.

Table 1: Analyte Speciation & Chromatographic Behavior

Analyte StateMolecular Weight ( g/mol )ESI-MS Detection (m/z)Chromatographic Peak ShapeMitigation Strategy
Free Boronic Acid 211.03210.1 [M-H]⁻Broad, tailingUse 10 mM NH₄OAc buffer
Boroxine (Trimer) 579.05578.1 [M-H]⁻Multiple peaks, variableDilute sample, avoid high heat
Pinacol Ester 293.17292.2 [M-H]⁻Sharp, symmetricalPre-column derivatization
9H-Carbazole (Degradant) 167.21166.1[M-H]⁻SharpLower reaction pH

Table 2: Stability Profile of (9H-Carbazol-4-yl)boronic Acid

Condition (Aqueous/Organic)pH LevelDominant SpeciesEstimated Half-Life (t½)
Acidic (0.1% FA)~2.5Boronic Acid (sp²)> 48 hours
Neutral (NH₄OAc)~6.8Boronic Acid (sp²)> 24 hours
Mild Base (K₂CO₃)~10.0Equilibrium (sp² / sp³)~ 2 - 4 hours
Strong Base (KOH)>13.0Boronate Anion (sp³)< 10 minutes (Rapid Degradation)

Note: Half-life data is extrapolated from generalized peri-substituted arylboronic acid behavior under Suzuki-Miyaura conditions.

References

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Organic Process Research & Development (ACS Publications) URL:[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Electrochemical Properties of (9H-Carbazol-4-yl)boronic Acid Derivatives: A Comparative Guide

As the demand for high-performance organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Aggregation-Induced Emission (AIE) sensors—accelerates, the precise tuning of fronti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Aggregation-Induced Emission (AIE) sensors—accelerates, the precise tuning of frontier molecular orbitals becomes paramount. (9H-Carbazol-4-yl)boronic acid and its pinacol ester derivatives serve as critical synthetic building blocks in this domain[1].

This guide provides an in-depth, objective comparison of the electrochemical properties of 4-substituted carbazole derivatives against alternative structural analogs. By examining the causality behind molecular design and providing self-validating experimental protocols, this document serves as a definitive resource for materials scientists and drug development professionals.

Mechanistic Causality: The Strategic Advantage of the 4-Position

The 9H-carbazole core is universally recognized for its exceptional electron-donating (hole-transporting) capabilities, driven by its rigid, planar, nitrogen-containing biphenyl structure[2]. However, the specific site of functionalization drastically alters its electrochemical behavior:

  • 3- and 6-Positions (Para to Nitrogen): Functionalization here extends the π -conjugation of the molecule, significantly lowering the bandgap and stabilizing the radical cation during oxidation.

  • 9-Position (N-Alkylation/Arylation): Modifies solubility and solid-state packing but has a relatively minor effect on the Highest Occupied Molecular Orbital (HOMO) energy level[3].

  • 4-Position (Bay Region): This is where (9H-Carbazol-4-yl)boronic acid excels. The 4-position is sterically hindered. When an acceptor moiety is attached via Suzuki-Miyaura cross-coupling[4], the steric clash forces the newly attached ring out of coplanarity with the carbazole core.

The Electrochemical Consequence: This induced orthogonal twist breaks the extended π -conjugation. It spatially separates the HOMO (localized on the carbazole donor) from the Lowest Unoccupied Molecular Orbital (LUMO) (localized on the acceptor)[5]. This separation is the fundamental mechanism required to achieve a near-zero singlet-triplet energy gap ( ΔEST​ ), making 4-substituted carbazoles premier candidates for Thermally Activated Delayed Fluorescence (TADF) host materials[5].

G2 C1 9H-Carbazole Core High HOMO (~ -5.7 eV) Strong Hole Transport C2 4-Position Boronic Acid Steric Twist Inducer Suzuki Coupling Ready C1->C2 Borylation C3 Donor-Acceptor System Separated Orbitals Tuned Bandgap C2->C3 Cross-Coupling C4 TADF OLED Emitters High Triplet Energy (T1) Efficient Exciton Harvest C3->C4 Device Integration

Orbital tuning pathway from the planar carbazole core to highly efficient TADF OLED emitters.

Comparative Electrochemical Performance

To objectively evaluate the utility of (9H-Carbazol-4-yl)boronic acid derivatives, we must compare the electrochemical parameters—specifically the HOMO, LUMO, and resulting bandgap ( Eg​ )—of its downstream products against other carbazole analogs. The data below synthesizes findings from cyclic voltammetry (CV) and optical absorption studies[5][6][7].

Table 1: Electrochemical Comparison of Carbazole Derivatives
Compound Class / DerivativeHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Structural Impact & Application
9H-Carbazole (Parent Core) -5.78-2.273.51Baseline reference; highly planar, strong hole-transport[7].
[4]C-Ph-Cbz (Phenyl-substituted) -5.22-2.332.89Extended conjugation raises the HOMO significantly; used in standard OLEDs[3].
4CzIPN:BCCOX (Donor-Acceptor) -5.52-1.863.664-position coupling maintains a deep HOMO and wide bandgap; ideal TADF host[5].
Thienopyrrolo-carbazoles -5.53 to -5.68-2.28 to -2.38~3.25Sulfur incorporation slightly lowers the bandgap; used in green PhOLEDs[7].
9-(4-Nitrophenyl)-9H-carbazole -5.60-3.102.50*Strong electron-withdrawing group drastically lowers LUMO; computational estimate[6].

*Values derived from standardized computational Density Functional Theory (DFT) models where empirical CV data is limited[6].

Key Takeaway: Derivatives synthesized from (9H-Carbazol-4-yl)boronic acid (such as the 4CzIPN analogs) successfully maintain the wide bandgap (>3.6 eV) of the parent core while allowing for targeted LUMO tuning. This is a direct result of the steric-induced conjugation break, which prevents the HOMO from rising too high, thereby preserving electrochemical stability against oxidation[5].

Self-Validating Experimental Protocol: Cyclic Voltammetry (CV)

Determining the HOMO and LUMO levels of carbazole derivatives requires a rigorous, self-validating electrochemical setup. The following protocol ensures trustworthiness by incorporating an internal standard to account for reference electrode drift[7][8].

Step-by-Step Methodology
  • Solvent & Electrolyte Preparation:

    • Dissolve the supporting electrolyte, Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ), to a concentration of 0.1 M in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[8].

    • Causality: Anhydrous solvents are critical. Trace water narrows the electrochemical window and irreversibly reacts with the highly reactive carbazole radical cations formed during oxidation.

  • Sample Preparation:

    • Dissolve the (9H-Carbazol-4-yl)boronic acid derivative to a concentration of 1.0 mM in the electrolyte solution[2].

  • Cell Assembly & Deoxygenation:

    • Assemble a three-electrode cell: Platinum (Pt) disk working electrode, Pt wire counter electrode, and an Ag/Ag+ (or Ag/AgCl ) reference electrode[7].

    • Purge the solution with high-purity Nitrogen ( N2​ ) or Argon (Ar) for 15 minutes.

    • Causality: Dissolved oxygen is electrochemically active and will produce a massive reduction peak around -1.0 V, masking the LUMO onset of the analyte.

  • Voltammetric Sweeping:

    • Perform the CV scan at a standard rate of 50 to 100 mV/s[9]. Carbazole derivatives often exhibit irreversible oxidation due to the instability of the radical cation (unless protected at the 3,6-positions)[7].

  • Internal Calibration (The Self-Validation Step):

    • Spike the solution with a small amount of Ferrocene (Fc). Run a final scan to capture the reversible Fc/Fc+ redox couple[8].

  • Data Extraction & Calculation:

    • Determine the onset oxidation potential ( Eonset,ox​ ) and onset reduction potential ( Eonset,red​ ) relative to the Fc/Fc+ half-wave potential.

    • Calculate energy levels using the empirical equations (assuming the Fc/Fc+ energy level is -4.8 eV relative to vacuum)[5]:

      • HOMO=−(Eonset,ox​−E1/2,Fc​+4.8) eV

      • LUMO=−(Eonset,red​−E1/2,Fc​+4.8) eV

CV_Workflow N1 Sample Prep 1 mM in Anhydrous DCM N2 Electrolyte Addition 0.1 M TBAPF6 N1->N2 N3 Deoxygenation Ar/N2 Purge (15 min) N2->N3 N4 Cyclic Voltammetry Pt Working, Ag/Ag+ Ref N3->N4 N5 Internal Calibration Ferrocene (Fc/Fc+) N4->N5 N6 Data Extraction E_onset(ox) & E_onset(red) N5->N6 N7 HOMO/LUMO Calculation E = -(E_onset + 4.8) eV N6->N7

Step-by-step cyclic voltammetry workflow for determining HOMO/LUMO levels.

Downstream Applications: Beyond Basic Electrochemistry

The unique electrochemical profile afforded by 4-position substitution extends beyond OLEDs into advanced sensing technologies.

Recent studies have utilized carbazole boronic acid pinacol esters in Suzuki coupling reactions to synthesize phenanthridine-coupled carbazole probes[4]. These specific derivatives exhibit Aggregation-Induced Emission (AIE) . Because the HOMO and LUMO are finely tuned, these molecules remain electrochemically stable up to 370 °C and demonstrate highly sensitive fluorescence quenching in the presence of specific analytes (like trifluoroacetic acid, with a Limit of Detection of 198 pM)[4]. The electrochemical stability inherited from the sterically protected carbazole core is what prevents premature degradation of the sensor during repeated charge-transfer events.

References

  • Grafting Electron‐Accepting Fragments on [4]cyclo‐2,7‐carbazole Scaffold: Tuning the Structural and Electronic Properties of Nanohoops National Institutes of Health (PMC)[Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds Nankai University [Link]

  • Thienopyrrolo[3,2,1-jk]carbazoles: Building Blocks for Functional Organic Materials National Institutes of Health (PMC)[Link]

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs National Institutes of Health (PMC)[Link]

  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing National Institutes of Health (PMC)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of (9H-Carbazol-4-yl)boronic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, experience-driven comparison of methodologies for the structural elucidation of (9H-Carbazol-4-yl)boronic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven comparison of methodologies for the structural elucidation of (9H-Carbazol-4-yl)boronic acid derivatives. Moving beyond rote protocols, we will explore the causal relationships behind experimental choices, ensuring a robust and reproducible crystallographic workflow. Our focus is on achieving unimpeachable structural data, which is foundational for understanding structure-activity relationships (SAR), guiding rational drug design, and developing novel organic materials.[1]

The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, charge transport capabilities, and prevalence in bioactive natural products.[1][2] When functionalized with a boronic acid group, these molecules become exceptionally versatile building blocks, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery.[3][4] This combination allows for the precise construction of complex molecular architectures, accelerating the generation of diverse compound libraries for therapeutic screening.[3]

However, the ultimate understanding of how these molecules function at a biological target or perform in a material depends on a precise knowledge of their three-dimensional structure at the atomic level. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unequivocal data on molecular conformation, stereochemistry, and the subtle intermolecular interactions that govern crystal packing and, by extension, physical properties like solubility and stability.

The Crystallization Imperative: From Solute to Single Crystal

The most significant bottleneck in any crystallographic analysis is obtaining diffraction-quality single crystals. This process is often more art than science, requiring patience and a systematic exploration of conditions. For carbazole boronic acid derivatives, the planar, aromatic carbazole core and the polar, hydrogen-bonding-capable boronic acid group present a unique crystallization challenge. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice rather than crashing out of solution as an amorphous powder or oil.

Experimental Protocol: Crystallization of a (9H-Carbazol-4-yl)boronic Acid Derivative

This protocol describes a generalized approach based on the widely successful slow evaporation technique. The key is to identify a solvent system where the compound is sparingly soluble, allowing the solution to slowly reach supersaturation as the solvent evaporates.

  • Material Purification:

    • Rationale: Impurities are the bane of crystallization, acting as defects that disrupt lattice formation. The starting material must be of the highest possible purity (>98%).

    • Protocol: Purify the synthesized (9H-Carbazol-4-yl)boronic acid derivative using column chromatography on silica gel or by recrystallization.[5] Confirm purity by ¹H NMR and LC-MS.

  • Solvent Screening (The Critical Step):

    • Rationale: The choice of solvent dictates the solubility and the nature of the intermolecular interactions that will guide crystal packing. A solvent that is "too good" will prevent crystallization, while a solvent that is "too poor" will cause rapid precipitation.

    • Protocol:

      • In a series of small vials, test the solubility of ~2-5 mg of the purified compound in 0.5 mL of various solvents. Test a range of polarities: e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and acetonitrile.

      • Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle warming. These are ideal candidates.

      • Binary solvent systems are often highly effective. Try dissolving the compound in a small amount of a "good" solvent (e.g., DCM or acetone) and then slowly adding a "poor" solvent (an anti-solvent, e.g., hexane or heptane) until the solution becomes faintly turbid. This indicates the point of saturation.

  • Crystal Growth via Slow Evaporation:

    • Rationale: Slow, controlled evaporation allows molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face, leading to a more ordered lattice.

    • Protocol:

      • Prepare a saturated or near-saturated solution of the compound in the chosen solvent or binary solvent system in a clean vial.

      • Loosely cap the vial or cover it with parafilm pierced with a few small holes using a needle.

      • Place the vial in a vibration-free location (a crucial and often overlooked detail) at a constant temperature.

      • Monitor the vial daily for the formation of small, well-defined crystals with sharp edges and clear faces. This can take anywhere from a few days to several weeks.

Workflow for Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it enters a standardized workflow to determine its molecular structure. This process integrates sample handling, data collection, and computational refinement.

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Cryo Cryo-cool (e.g., 100 K) Mount->Cryo Screen Screen & Index Crystal Cryo->Screen Collect Collect Diffraction Data Screen->Collect Integrate Integrate & Scale Data Collect->Integrate Solve Solve Phase Problem Integrate->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure Refine->Validate Deposit Deposit to CCDC Validate->Deposit

Caption: The workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis of Carbazole Derivatives

Compound NameSpace GroupKey Dihedral Angle (°)*Intermolecular InteractionsReference
9-(4-Bromophenyl)-9H-carbazoleP2₁/c49.87C-H···π interactions[6]
1-(4-Fluorobenzoyl)-9H-carbazoleP2₁/c54.9Intramolecular N-H···O hydrogen bond[7]
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazoleP2₁/n(Planar Core)N-H···O (water), C-H···N interactions[8]
Naphtho[1,2-b]carbazole Derivative (I)P2₁/n-C-H···O, C-H···Cl, C-H···π interactions[9]

*Dihedral angle between the carbazole mean plane and a key substituent ring.

This comparative data reveals critical information for drug and materials design. For instance, the significant twist angles observed in the 9-phenyl and 1-benzoyl derivatives indicate that these substituents are not coplanar with the carbazole core, which has profound implications for the molecule's electronic conjugation and ability to engage in π-stacking.[6][7] In contrast, other derivatives are designed for planarity to maximize conjugation.[8] The analysis also identifies the specific hydrogen bonds and other weak interactions that stabilize the crystal lattice, which can influence physical properties like melting point and solubility.[9]

Comparison with Alternative Analytical Techniques

X-ray crystallography does not exist in a vacuum. It is part of a suite of analytical tools used to characterize a new chemical entity. Its unique contribution is the definitive determination of the 3D atomic arrangement in the solid state.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides information about the chemical environment and connectivity of atoms in solution. It confirms that the correct chemical bonds have been formed but gives little information about the 3D shape or intermolecular interactions.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H, B-O, C=O bonds) based on their vibrational frequencies.[10]

These techniques are complementary, providing a holistic view of the molecule. NMR, MS, and FT-IR confirm the molecular identity, while XRD reveals its precise three-dimensional architecture and solid-state packing.

Analytical_Techniques center Lead Optimization XRD X-ray Crystallography XRD->center 3D Structure Binding Mode Polymorphism NMR NMR Spectroscopy NMR->center Chemical Structure Connectivity Purity MS Mass Spectrometry MS->center Molecular Weight Formula Confirmation FTIR FT-IR Spectroscopy FTIR->center Functional Groups Bond Vibrations

Caption: The complementary roles of analytical techniques in drug development.

References

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca - Benchchem. BenchChem.
  • Preparation and property analysis of antioxidant of carbazole derivatives - PMC. National Center for Biotechnology Information.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.
  • Synthesis, Crystal Structure, Hirshfeld Surface, Energy Framework and Molecular Docking Analysis of Two Novel Carbazole Derivatives. Asian Journal of Chemistry.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. National Center for Biotechnology Information.
  • How to purify boronic acids/boronate esters? ResearchGate.
  • 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. MDPI.
  • 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI.
  • 9-(4-Bromophenyl)-9H-carbazole - PMC. National Center for Biotechnology Information.

Sources

Validation

Spectroscopic Comparison Guide: (9H-Carbazol-4-yl)boronic Acid vs. Its Isomers

As a Senior Application Scientist, I frequently encounter challenges in material design where the regiochemistry of a building block dictates the success of a downstream application. In the realm of organic electronics—p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in material design where the regiochemistry of a building block dictates the success of a downstream application. In the realm of organic electronics—particularly in the synthesis of Thermally Activated Delayed Fluorescence (TADF) hosts[1]—and fluorescent sensors[2], carbazole boronic acids are indispensable.

While (9H-Carbazol-3-yl)boronic acid is heavily utilized due to its extended conjugation, (9H-Carbazol-4-yl)boronic acid and its 1-yl and 2-yl isomers offer unique photophysical and steric properties. This guide objectively compares the spectroscopic profiles (NMR, UV-Vis, Fluorescence) of the 4-yl isomer against its counterparts, explaining the underlying electronic causality and providing self-validating experimental protocols.

Electronic and Structural Causality

The carbazole core is a rigid, electron-rich biphenyl system bridged by a secondary amine. The nitrogen lone pair participates in the aromatic π -system, making carbazole a strong electron donor. The boronic acid group[ −B(OH)2​ ], conversely, acts as a mild electron acceptor due to its empty p-orbital. The position of this acceptor fundamentally alters the molecule's electronic landscape:

  • The 3-Isomer (Para-like): Substitution at the 3-position places the boronic acid in direct resonance with the nitrogen donor. This creates a strong Intramolecular Charge Transfer (ICT) axis, narrowing the HOMO-LUMO gap and red-shifting the optical spectra[3].

  • The 2-Isomer (Meta-like): Substitution at the 2-position disrupts this direct resonance. The ICT is weaker, maintaining a wider bandgap and a higher triplet energy ( T1​ ), which is critical for preventing reverse energy transfer in blue TADF host materials[1].

  • The 4-Isomer (Peri-position): The 4-position is sterically hindered by the adjacent ring's C5-proton. This steric clash forces the boronic acid group to twist out of the carbazole plane, severely restricting π -conjugation and altering the local magnetic environment observed in NMR.

ICT_Logic N1 Carbazole Core (Electron Donor) N3 Position 3 Isomer (Para-like: Strong ICT) N1->N3 N4 Position 2 & 4 Isomers (Meta/Peri: Weak ICT) N1->N4 N2 Boronic Acid Group (Electron Acceptor) N2->N3 N2->N4 N5 Red-shifted Absorption & Emission N3->N5 N6 Blue-shifted Absorption & Emission N4->N6

Intramolecular Charge Transfer (ICT) logic in carbazole boronic acids based on substitution.

Comparative Spectroscopic Data

To validate the structural integrity of these isomers, multi-nuclear NMR and photophysical analyses are required. The tables below summarize the quantitative data used to differentiate the 4-yl isomer from its alternatives.

Table 1: Key Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)

The regiochemistry of the boronic acid group dramatically shifts the adjacent protons due to inductive effects and through-space magnetic anisotropy.

IsomerH-1 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Key Diagnostic Feature
4-yl 7.457.60- (B-C)8.35 Deshielded H-5 due to peri-steric interaction with Boron
3-yl 7.50- (B-C)8.55 8.10Highly deshielded H-4 singlet adjacent to Boron
2-yl 7.90 7.658.058.10Distinct H-1 singlet/fine doublet
1-yl - (B-C)7.358.008.10Broadening of N-H peak due to ortho-steric clash
Table 2: Photophysical Properties (in Dichloromethane, 10−5 M)

The extent of conjugation dictates the absorption and emission profiles. The 4-yl isomer exhibits a blue-shifted profile compared to the 3-yl isomer due to its twisted, non-coplanar geometry.

IsomerAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Dominant Electronic State
4-yl 290, 32535025Locally Excited (LE)
3-yl 295, 34037535Intramolecular Charge Transfer (ICT)
2-yl 290, 32034525Locally Excited (LE)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols define a self-validating system for analyzing these isomers. The workflow incorporates internal checks to confirm both structural identity and chemical viability.

Workflow S1 Isomer Synthesis (Lithiation/Borylation) S2 Purification (Chromatography) S1->S2 S3 NMR Spectroscopy (1H, 13C, 11B) S2->S3 S4 Photophysical Analysis (UV-Vis & FL) S3->S4 S5 Data Correlation (Structure-Property) S4->S5

Standardized experimental workflow for the synthesis and spectroscopic validation of isomers.

Protocol A: Photophysical Characterization (UV-Vis & Fluorescence)
  • Sample Preparation: Prepare a 1.0×10−5 M stock solution of the carbazole boronic acid in spectroscopic-grade dichloromethane (DCM).

    • Causality: Maintaining a low concentration is critical to prevent excimer formation and self-absorption (the inner filter effect), which can artificially red-shift emission spectra and invalidate comparative data[3].

  • UV-Vis Absorption: Record the spectrum from 250 nm to 500 nm. Baseline correct against a pure DCM blank.

  • Steady-State Fluorescence: Excite the sample at its lowest energy absorption maximum (e.g., 325 nm for the 4-isomer). Record emission from 340 nm to 600 nm.

  • Validation Check: Calculate the Stokes shift. A larger Stokes shift in the 3-isomer validates the presence of a relaxed ICT state, confirming the push-pull mechanism. The smaller Stokes shift of the 4-isomer confirms emission from a rigid, Locally Excited (LE) state.

Protocol B: Functional Validation via Suzuki-Miyaura Coupling

Because boronic acids are prone to protodeboronation, a standard cross-coupling reaction serves as a chemical validation of the isomer's reactivity.

  • Reagents: Combine 1.0 eq of (9H-Carbazol-4-yl)boronic acid, 0.9 eq of an aryl bromide, and 0.05 eq of Pd(PPh3​)4​ in a Schlenk flask.

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/2M aqueous K2​CO3​ (volume ratio 2:1:1).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while ethanol acts as a phase-transfer agent, ensuring homogeneous catalytic turnover.

  • Reaction Kinetics: Heat at 85°C for 12–18 hours under a nitrogen atmosphere.

    • Causality: The 4-isomer generally requires longer reaction times than the 3-isomer. The peri-steric hindrance at the 4-position restricts the geometry of the palladium transmetalation transition state, slowing the reaction rate.

Conclusion & Application Insights

The choice between (9H-Carbazol-4-yl)boronic acid and its isomers should be strictly dictated by the target application's electronic requirements. The 3-isomer is the premier choice for constructing d-PeT (photoinduced electron transfer) sensors for saccharides, where strong ICT is required for signal transduction[2]. Conversely, the 4-isomer and 2-isomer , with their disrupted conjugation and higher triplet energies, are superior building blocks for synthesizing host materials in blue TADF OLEDs, where confining the exciton to the dopant is the primary objective[1].

References

  • Title: Rational Design of d-PeT Phenylethynylated-Carbazole Monoboronic Acid Fluorescent Sensors for the Selective Detection of α-Hydroxyl Carboxylic Acids and Monosaccharides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Tuning the Intramolecular Charge Transfer Emission from Deep Blue to Green in Ambipolar Systems Based on Dibenzothiophene S,S-Dioxide by Manipulation of Conjugation and Strength of the Electron Donor Units Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes Source: Advanced Science (via Semantic Scholar) URL: [Link]

Sources

Comparative

quantum yield measurements of fluorophores from (9H-Carbazol-4-yl)boronic acid

An in-depth technical analysis for researchers, materials scientists, and optoelectronic engineers. The Strategic Role of (9H-Carbazol-4-yl)boronic Acid in Fluorophore Design In the development of advanced optoelectronic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, materials scientists, and optoelectronic engineers.

The Strategic Role of (9H-Carbazol-4-yl)boronic Acid in Fluorophore Design

In the development of advanced optoelectronic materials and fluorescent probes, (9H-Carbazol-4-yl)boronic acid has emerged as a highly privileged synthon. Unlike the more commonly utilized 3- or 9-substituted carbazoles, functionalization at the 4-position introduces unique steric constraints when coupled with bulky electron acceptors via palladium-catalyzed Suzuki-Miyaura cross-coupling. This specific topological arrangement forces a highly twisted conformation between the carbazole electron donor (D) and the attached electron acceptor (A).

This orthogonal D-A architecture is the mechanistic foundation for minimizing the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this structural causality leads to a vanishingly small singlet-triplet energy gap ( ΔEST​ ), enabling rapid reverse intersystem crossing (RISC) and facilitating highly efficient Thermally Activated Delayed Fluorescence (TADF) [2].

Below, we objectively compare the quantum yield performance of fluorophores derived from (9H-Carbazol-4-yl)boronic acid against standard alternatives, followed by rigorous, self-validating protocols for quantifying their performance.

Photophysical Mechanism: Why Carbazole-Boron Systems Excel

Standard fluorophores (like fluorescein or unsubstituted carbazole) lose up to 75% of their excitons to non-radiative triplet states upon electrical excitation. In contrast, carbazole-boron derivatives engineered for TADF recycle these dark triplet excitons back into emissive singlet states [3].

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hν) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Emission Delayed Fluorescence (High Quantum Yield) S1->Emission Radiative Decay T1->S1 Reverse ISC (Thermal) NonRad Non-Radiative Decay (Minimized) T1->NonRad Suppressed in TADF Emission->S0

Fig 1. Exciton recycling via Reverse Intersystem Crossing in carbazole-based TADF emitters.

Comparative Performance Data

The table below synthesizes the photoluminescence quantum yield (PLQY) and photophysical characteristics of various carbazole-derived fluorophores compared to industry baselines.

Fluorophore ClassTarget ApplicationPhotoluminescence Quantum Yield (Φ)Measurement MethodKey Photophysical Advantage
Carbazole-Azaborines (MR-TADF) High-Efficiency OLEDs99.7% Absolute (Integrating Sphere)Pure green emission, ultra-narrow FWHM (~30 nm), near-unity efficiency [2].
Exciplex-Forming Carbazole Blends PhOLED Cohosts96.0% Absolute (Integrating Sphere)Dramatic enhancement from 41% to 96% via energy transfer to phosphorescent dopants [4].
Fluorinated Carbazole Trimers Ambipolar Semiconductors58.0% Relative (Solution)Fluorination reduces C-H bond vibrations, suppressing non-radiative decay pathways [1].
Phenylethynylated Carbazoles d-PeT Acid Sensors54.0% Relative (vs. Quinine Sulfate)High sensitivity to pH; quantum yield modulates based on protonation state [5].
Standard Fluorescein (Reference)Biological Imaging95.0%Relative (Solution)High brightness, but lacks delayed fluorescence and suffers from aggregation quenching.
Unsubstituted Carbazole (Reference)Baseline Synthon~45.0%Relative (Solution)Broad blue emission; high non-radiative losses without structural tuning [1].

Self-Validating Experimental Protocols for Quantum Yield

To ensure scientific integrity, the choice of quantum yield measurement must match the application. Relative quantum yield is ideal for solution-phase d-PeT sensors, while Absolute quantum yield is mandatory for solid-state OLED films where anisotropic emission and waveguide effects invalidate relative comparisons.

Protocol A: Relative Quantum Yield Determination (Solution Phase)

This method utilizes the Williams comparative approach, relying on a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) [5].

Causality Check: Why must absorbance be kept below 0.1? High concentrations lead to the inner-filter effect (self-absorption of emitted photons), which artificially depresses the measured quantum yield and skews the emission spectrum.

  • Standard Selection: Select a reference standard with an absorption and emission profile that closely overlaps your synthesized (9H-Carbazol-4-yl)boronic acid derivative.

  • Sample Preparation: Prepare five dilute concentrations of both the standard and the carbazole sample in their respective solvents.

  • Absorbance Validation: Measure the UV-Vis absorbance of all 10 solutions. Validation step: Ensure the absorbance at the excitation wavelength ( Aex​ ) is strictly ≤0.1 .

  • Fluorescence Acquisition: Excite the samples at the chosen wavelength. Record the emission spectra and integrate the total area under the fluorescence curve ( I ).

  • Gradient Calculation: Plot the integrated fluorescence intensity ( I ) against absorbance ( A ) for both the sample and the standard. Extract the gradients ( mx​ and mst​ ). Validation step: The R2 of the linear regression must be >0.99 .

  • Computation: Calculate the relative quantum yield ( Φx​ ) using the refractive indices ( η ) of the solvents:

    Φx​=Φst​×(mst​mx​​)×(ηst2​ηx2​​)

QY_Workflow Prep Prepare Sample & Standard (Absorbance ≤ 0.1) Abs Measure UV-Vis Absorbance (Prevent Inner-Filter Effect) Prep->Abs Fluor Acquire Emission Spectra (Integrate Peak Area) Abs->Fluor Calc Calculate Relative QY (Φ) via Linear Gradient Ratio Fluor->Calc Refract Determine Solvent Refractive Index (η) Refract->Calc

Fig 2. Self-validating workflow for relative fluorescence quantum yield determination.

Protocol B: Absolute Quantum Yield Determination (Solid-State Films)

For OLED applications, carbazole-boron derivatives are doped into host matrices (e.g., PMMA or TCTA). Absolute measurement using an integrating sphere is required to account for all scattered and emitted photons [4].

  • Sphere Calibration: Calibrate the integrating sphere using a NIST-traceable tungsten-halogen lamp to correct for the spectral responsivity of the sphere coating and the CCD detector.

  • Blank Scattering Measurement ( Lc​ ): Place a pristine, undoped substrate (e.g., neat quartz) into the integrating sphere. Excite at the target wavelength and record the integrated area of the excitation scatter peak.

  • Sample Measurement ( Ls​ and Es​ ): Replace the blank with the carbazole-doped film. Record the attenuated excitation scatter peak ( Ls​ ) and the integrated area of the broad sample emission profile ( Es​ ).

  • Self-Absorption Correction: Because thin films trap light via total internal reflection, apply a self-absorption correction factor by comparing the emission spectrum of the film inside the sphere to one measured outside the sphere.

  • Computation: Calculate the absolute PLQY:

    Φabs​=Lc​−Ls​Es​​

    (Where Es​ represents the photons emitted, and Lc​−Ls​ represents the photons absorbed).

References

  • Tuning the Intramolecular Charge Transfer Emission from Deep Blue to Green in Ambipolar Systems Based on Dibenzothiophene S,S-Dioxide by Manipulation of Conjugation and Strength of the Electron Donor Units The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of Carbazole-containing 1,2-Azaborine Derivatives Using Bora-Friedel–Crafts Reaction and Their Photophysical Properties ResearchGate[Link]

  • Synergetic Modulation of Steric Hindrance and Excited State for Anti‐Quenching and Fast Spin‐Flip Multi‐Resonance Thermally Activated Delayed Fluorophore ResearchGate[Link]

  • Exciplex-Forming Cohost for High Efficiency and High Stability Phosphorescent Organic Light-Emitting Diodes ACS Applied Materials & Interfaces[Link]

  • d-PeT Fluorescent Sensors for Acids Scribd / Chemistry[Link]

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Safe Disposal of (9H-Carbazol-4-yl)boronic acid

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (9H-Carbazol-4-yl)boronic acid. As a compound frequently utilized in organic synthesis, particularly in cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (9H-Carbazol-4-yl)boronic acid. As a compound frequently utilized in organic synthesis, particularly in cross-coupling reactions for the development of novel materials and pharmaceuticals, its proper handling from bench to disposal is paramount. This document moves beyond mere procedural steps to explain the chemical reasoning behind them, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.

Hazard Assessment & Risk Profile: A Tale of Two Moieties

The disposal procedure for (9H-Carbazol-4-yl)boronic acid is dictated by the combined hazards of its two principal structural components: the carbazole core and the boronic acid functional group. Understanding these intrinsic properties is the foundation of a safe disposal plan.

  • The Carbazole Moiety : The carbazole structure is known to be toxic to aquatic life, with potentially long-lasting environmental effects[1]. Therefore, preventing its entry into environmental drains and waterways is a primary concern[2]. Some derivatives are also known to be harmful if swallowed and can cause significant irritation[3][4].

  • The Boronic Acid Moiety : Boronic acids as a class are recognized as skin and eye irritants[5][6][7]. More significantly, the parent inorganic compound, boric acid, is associated with reproductive and developmental toxicity[8]. The U.S. Environmental Protection Agency (EPA) has established a reference dose for boron based on developmental effects observed in animal studies, underscoring the need for cautious handling[9].

The combined profile demands that (9H-Carbazol-4-yl)boronic acid be treated as a hazardous substance, requiring a disposal pathway that respects both its potential human health effects and its environmental impact.

Hazard Class & CategoryDescriptionGHS PictogramPrimary Contributing Moiety
Skin Irritation (Category 2)Causes skin irritation.[5]pictogram: "!"Boronic Acid
Eye Irritation (Category 2)Causes serious eye irritation.[5]pictogram: "!"Boronic Acid
Acute Aquatic ToxicityToxic to aquatic life.[1]pictogram: "environment"Carbazole
Chronic Aquatic ToxicityToxic to aquatic life with long lasting effects.[1]pictogram: "environment"Carbazole
Potential Reproductive ToxicityBased on data from related boron compounds, may present reproductive or developmental hazards.[8]pictogram: "health hazard"Boronic Acid

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste or initiating any cleanup, the following minimum PPE is mandatory.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8][10].

  • Hand Protection : Wear appropriate chemical-resistant protective gloves (e.g., nitrile) to prevent skin exposure[6][7][8]. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices[6][7].

  • Body Protection : A lab coat or chemical apron is required to protect against incidental contact[8].

Causality : The specified PPE directly mitigates the primary risks of skin and eye irritation identified in the hazard assessment. Given the potential for dust generation from the solid compound, this barrier is non-negotiable.

Core Disposal Protocol: Segregation and Professional Management

Direct disposal of (9H-Carbazol-4-yl)boronic acid into laboratory sinks or general trash is strictly prohibited. The only acceptable method is collection for disposal by a licensed hazardous waste management company.

Step 1: Waste Identification and Containerization
  • Action : Designate a specific, dedicated waste container for (9H-Carbazol-4-yl)boronic acid and any materials grossly contaminated with it.

  • Container Specs : The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, tightly-sealing lid.

  • Rationale : This prevents accidental mixing with incompatible waste streams. Leaving chemicals in their original containers or a clearly labeled, dedicated waste jar is a key principle of safe waste management[3].

Step 2: Labeling
  • Action : Immediately label the waste container with "Hazardous Waste," the full chemical name "(9H-Carbazol-4-yl)boronic acid," and the relevant hazard pictograms (Irritant, Health Hazard, Environmental Hazard).

  • Rationale : Clear, accurate labeling is a legal requirement and ensures that everyone in the laboratory, including safety personnel and waste handlers, understands the container's contents and associated risks.

Step 3: Waste Segregation
  • Action : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains, heat sources, and incompatible chemicals (e.g., strong oxidizing agents).

  • Rationale : Segregation is critical. Boronic acids can have unexpected reactivity. Keeping waste streams separate is a core tenet of chemical safety and regulatory compliance[3][11].

Step 4: Arranging Disposal
  • Action : Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a pickup. Do not attempt to transport the waste off-site yourself.

  • Rationale : Disposal must be handled by trained professionals and licensed waste carriers who can manage the chemical according to all local, state, and federal regulations[1][5][12][13].

Managing Spills and Contaminated Disposables

Accidents happen. A clear, pre-defined spill response plan is essential.

  • Evacuate and Alert : If the spill is large, evacuate the immediate area and alert laboratory personnel and your EHS office.

  • Control Dust : For small, solid spills, carefully cover the powder with a damp paper towel to prevent dust from becoming airborne. Do not add a large amount of water.

  • Clean-Up : Wearing appropriate PPE, gently sweep or wipe up the material and place it, along with all contaminated cleaning materials (gloves, towels, etc.), into your designated hazardous waste container.

  • Final Decontamination : Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Rationale : The primary goal of spill cleanup is to contain the material safely without creating a greater hazard, such as airborne dust which could be inhaled[10][12]. All materials used in the cleanup are now considered hazardous waste and must be disposed of accordingly.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing (9H-Carbazol-4-yl)boronic acid.

G cluster_0 Disposal Workflow start Waste Generation ((9H-Carbazol-4-yl)boronic acid) is_spill Is it a spill? start->is_spill routine_waste Routine Experimental Waste (e.g., residual solid, contaminated weigh paper) is_spill->routine_waste No spill_cleanup Spill Cleanup Protocol is_spill->spill_cleanup Yes collect Place in a dedicated, sealed, and properly labeled Hazardous Waste Container routine_waste->collect spill_cleanup->collect store Store in designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for proper disposal of (9H-Carbazol-4-yl)boronic acid waste.

The Rationale Against In-Lab Neutralization

While some general laboratory procedures describe the neutralization of simple acids and bases, this practice is not recommended for (9H-Carbazol-4-yl)boronic acid for several critical reasons:

  • Incomplete Reaction : Ensuring complete neutralization of a complex organic molecule without a validated, specific protocol is difficult. Unreacted material would remain, rendering the waste still hazardous.

  • Hazardous Byproducts : The carbazole ring system could potentially undergo unwanted side reactions under strong acid or base conditions, leading to the formation of unknown and potentially more hazardous byproducts.

  • Regulatory Non-Compliance : Treating hazardous waste without a proper permit is often a violation of environmental regulations[14]. The safest and most compliant route is to dispose of the waste in its original form through the proper channels.

Trustworthiness in laboratory practice means recognizing the limits of routine procedures. For a molecule with this complexity and hazard profile, deferring to professional waste management services is the most responsible choice.

References

  • Boric Acid Safety Data Sheet. (n.d.). Retrieved from [Link]

  • CARBAZOLE FOR SYNTHESIS - Loba Chemie Safety Data Sheet. (2024). Retrieved from [Link]

  • Carbazole Standard Safety Data Sheet. (2019). Retrieved from [Link]

  • (1,3,4-Thiadiazol-2-yl)boronic acid Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University. Retrieved from [Link]

  • (2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet. (2005). Cole-Parmer. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • BORIC ACID | Occupational Safety and Health Administration. (2020). OSHA. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives. (2005). Google Patents.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Other Disposal Guidance. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Method 200.7, Rev. 4.4. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) - Chapter 3 (Boron). (2008). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (9H-Carbazol-4-yl)boronic acid

An Application Scientist’s Guide to Handling (9H-Carbazol-4-yl)boronic acid: PPE, Operations, and Disposal As a Senior Application Scientist, I frequently consult with drug development and materials science teams on opti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Handling (9H-Carbazol-4-yl)boronic acid: PPE, Operations, and Disposal

As a Senior Application Scientist, I frequently consult with drug development and materials science teams on optimizing Suzuki-Miyaura cross-coupling workflows. When scaling up syntheses involving carbazole derivatives—specifically (9H-Carbazol-4-yl)boronic acid (CAS 1823191-87-2)[1] or its pinacol ester (CAS 1255309-13-7)[2]—safety and logistical precision are just as critical as catalytic efficiency. Carbazole structural motifs are vital in the synthesis of active pharmaceutical ingredients (APIs) and advanced OLED materials[3]. However, the handling of their boronic acid precursors requires stringent Personal Protective Equipment (PPE) and environmental controls due to their fine particulate nature and irritant properties.

Below is the definitive operational guide to handling these reagents safely, built on field-proven causality and self-validating safety systems.

Hazard Profile & Causality

Before donning PPE, one must understand the why behind the protocol. Boronic acids are Lewis acids. While generally more stable than boranes, they are highly hygroscopic and can cause severe tissue irritation upon contact with moisture (e.g., sweat, mucous membranes, tears)[4].

Hazard ClassGHS CodeCausality & Mechanism
Skin Irritation H315The Lewis acidic boron atom interacts with nucleophilic residues in epidermal proteins, causing localized inflammation.
Eye Irritation H319The fine powder rapidly dissolves in lacrimal fluid, lowering local pH and causing severe corneal irritation.
Respiratory Irritation H335Inhalation of micro-particulates leads to deposition in the upper respiratory tract, triggering coughing and mucosal damage[5].

Personal Protective Equipment (PPE) Protocol

A robust protocol must be a self-validating system —meaning if one barrier fails, a secondary mechanism is already in place to prevent exposure. For (9H-Carbazol-4-yl)boronic acid, the following PPE is mandatory:

  • Respiratory Protection : A particulate respirator (N95/P100) or handling strictly within a certified Class II Type A2 biological safety cabinet or chemical fume hood.

    • Causality : The compound is a fine, lightweight powder. Ambient laboratory air currents can easily aerosolize it, leading to immediate inhalation exposure.

  • Hand Protection : Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness).

    • Causality : Nitrile provides superior resistance to the polar aprotic solvents (like DMF, DMSO, or DME) typically used in Suzuki couplings. Double gloving ensures that if the outer glove is breached by a solvent drop carrying dissolved boronic acid, the inner glove provides an uncompromised secondary barrier.

  • Eye Protection : Seal-tight chemical splash goggles[5].

    • Causality : Standard safety glasses are insufficient because they do not protect against aerosolized dust ingress from the sides or solvent splashes during the reaction quench.

  • Body Protection : Flame-resistant (FR) lab coat.

    • Causality : Suzuki-Miyaura reactions often utilize highly flammable transition metal catalysts (e.g., Pd(PPh3)4) and solvents, requiring FR garments to mitigate flash-fire risks[6].

G start Pre-Entry Assessment coat 1. Don FR Lab Coat start->coat resp 2. N95/P100 Respirator coat->resp eyes 3. Seal-Tight Goggles resp->eyes gloves 4. Double Nitrile Gloves eyes->gloves verify 5. Integrity Check gloves->verify

Standard Operating Procedure for PPE gowning before handling boronic acid powders.

Operational Workflow (Step-by-Step)

  • Preparation : Ensure the fume hood sash is lowered to the safe operating line to maintain a minimum face velocity of 100 fpm. Clear the workspace of incompatible strong oxidizing agents[4].

  • Weighing : Use an anti-static weighing boat and a grounded spatula.

    • Causality : Boronic acid powders hold static charges, causing the particles to repel each other, "jump," and aerosolize during transfer. Anti-static tools neutralize this risk.

  • Transfer : Transfer the (9H-Carbazol-4-yl)boronic acid into the reaction vessel (e.g., Schlenk flask) completely inside the fume hood[6].

  • Inert Atmosphere : Move the sealed flask to the Schlenk line. Purge with Argon or Nitrogen before introducing the palladium catalyst and base to prevent oxidative degradation of the catalyst and side-reactions[6].

Waste Disposal Plan

Boronic acids and their cross-coupling byproducts must never be disposed of in the municipal water system. They are mobile in water systems and toxic to terrestrial vertebrates[4]. All chemical waste must be managed according to strict laboratory prudent practices[7].

  • Solid Waste : Contaminated weighing boats, outer gloves, and paper towels must be placed in a designated, sealable solid hazardous waste container[4].

  • Liquid Waste Segregation : Post-reaction aqueous and organic layers must be separated.

    • Organic Waste : The organic layer (containing unreacted boronic acid and biaryl products) goes into the halogenated or non-halogenated organic waste carboy, depending on the solvent used.

    • Aqueous Waste : The aqueous layer, which contains transition metal catalyst wash-out (Palladium or Nickel) and phosphate/carbonate bases, must be labeled specifically as "Aqueous Heavy Metal Waste"[8].

Workflow weigh Weigh Boronic Acid (Anti-Static Boat) transfer Transfer to Schlenk Flask (Inert Atmosphere) weigh->transfer react Suzuki-Miyaura Coupling (Pd Catalyst + Base) transfer->react quench Quench Reaction (Aqueous Workup) react->quench waste_org Organic Waste (Unreacted Boronic Acid) quench->waste_org Organic Layer waste_aq Aqueous Waste (Pd/Ni Contaminated) quench->waste_aq Aqueous Layer incinerate Approved Incineration Facility waste_org->incinerate waste_aq->incinerate

Operational workflow and waste segregation for Suzuki-Miyaura cross-coupling.

References

  • TCI Chemicals - SAFETY DATA SHEET: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

  • ChemNet - Carbazole-4-boronic acid pinacol ester - CAS Database.2

  • BLD Pharm - 1823191-87-2 | (9H-Carbazol-4-yl)boronic acid.1

  • Chemenu - cas 1823191-87-2 || where to buy (9H-Carbazol-4-yl)boronic acid.3

  • National Institutes of Health (NIH) - Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.8

  • Organic Syntheses - Working with Hazardous Chemicals.7

  • Thermo Fisher Scientific - Phenylboronic acid - SAFETY DATA SHEET.4

  • Fisher Scientific - Pyridine-2-boronic acid - SAFETY DATA SHEET.5

  • ResearchGate - Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction.6

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